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  • Product: Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate
  • CAS: 1303972-84-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate: Current Knowledge and Future Directions

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate, a fluorinated piperidine derivative, stands as a compound of significant int...

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Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate, a fluorinated piperidine derivative, stands as a compound of significant interest within medicinal chemistry and drug discovery. The strategic incorporation of gem-difluoro groups into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and basicity. This technical guide provides a comprehensive overview of the currently available information on this specific molecule, including its fundamental chemical properties. However, it is important to note that a comprehensive, publicly available experimental dataset for this compound is limited. This guide will therefore also highlight the general significance of the difluoropiperidine motif, outline plausible synthetic strategies based on related compounds, and detail the characterization methodologies that would be essential for a complete physicochemical profile.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework for the precise spatial arrangement of pharmacophoric groups. The introduction of fluorine atoms into this scaffold can dramatically alter a molecule's properties in ways that are highly advantageous for drug development.

The gem-difluoromethylene group (CF2) at the 3-position of the piperidine ring, as seen in Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate, is of particular importance. This modification can:

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Modulate Basicity (pKa): The strong electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen. This can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for reducing off-target effects, such as hERG channel affinity.

  • Influence Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can impact its ability to cross cell membranes and the blood-brain barrier.

  • Induce Favorable Conformational Changes: The presence of the CF2 group can influence the conformational preferences of the piperidine ring, which can be exploited to achieve a more favorable binding orientation with a biological target.[1]

Given these benefits, Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate represents a valuable, yet under-characterized, building block for the synthesis of novel therapeutic agents.

Core Physicochemical Properties

While detailed experimental data for Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is not extensively reported in peer-reviewed literature, its fundamental properties have been identified from commercial sources.

PropertyValueSource
CAS Number 1303972-84-0[2][3]
Molecular Formula C₁₅H₁₉F₂NO₂[2][3]
Molecular Weight 283.32 g/mol [3]
IUPAC Name ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate[2]

Note: Properties such as melting point, boiling point, solubility, and pKa are not currently available from public scientific literature and would require experimental determination.

Postulated Synthetic Pathways

The synthesis of 3,3-difluoropiperidines can be challenging. Based on established methodologies for related fluorinated piperidines, a plausible synthetic route to Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate can be conceptualized. A common strategy involves the construction of a suitable precursor followed by a deoxofluorination reaction.

A potential, though unverified, synthetic workflow is outlined below. The causality behind these steps is rooted in common organic synthesis transformations for building complexity and introducing the key difluoro-moiety.

Synthesis_Workflow A Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate C Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate A->C Deoxofluorination B Deoxofluorinating Agent (e.g., DAST, Deoxo-Fluor®) B->C

Caption: Postulated synthetic workflow for the target compound.

Expert Rationale:

  • Starting Material Selection: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate is a commercially available and logical precursor. The ketone at the 3-position is the key functional group for the introduction of the gem-difluoro unit.

  • Deoxofluorination: This is a crucial step where the carbonyl oxygen is replaced by two fluorine atoms. Reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed for this transformation. The choice of reagent and reaction conditions (solvent, temperature) would need to be carefully optimized to maximize yield and minimize side reactions.

  • Purification: Following the reaction, standard purification techniques such as column chromatography would be necessary to isolate the desired product from unreacted starting material and byproducts.

Essential Spectroscopic Characterization

To confirm the identity and purity of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate, a suite of spectroscopic analyses would be indispensable.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_properties Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Target Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate NMR->Target Confirms Structure MS Mass Spectrometry (e.g., ESI-MS) MS->Target Confirms Structure IR Infrared Spectroscopy IR->Target Confirms Structure MP Melting Point Sol Solubility pKa pKa Target->NMR Provides Data For Target->MS Provides Data For Target->IR Provides Data For Target->MP Determines Target->Sol Determines Target->pKa Determines

Caption: Key analytical methods for structural elucidation.

Detailed Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the ethyl ester, the benzyl group, and the protons on the piperidine ring.

    • ¹³C NMR: Would show the number of different types of carbon atoms. The carbon bearing the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.

    • ¹⁹F NMR: This would be a definitive technique to confirm the presence and environment of the fluorine atoms. A single signal would be expected for the two equivalent fluorine atoms.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern could also provide structural information.

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy would identify the key functional groups present in the molecule. Characteristic absorption bands would be expected for the C=O of the ester, C-F bonds, and C-H bonds of the aromatic and aliphatic portions.

Potential Applications and Future Research

Given the advantageous properties conferred by the 3,3-difluoro substitution, Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is a promising scaffold for the development of novel therapeutics, particularly in areas where piperidine-containing molecules have already shown utility, such as:

  • Central Nervous System (CNS) Disorders: The potential for increased metabolic stability and modulated lipophilicity could lead to improved CNS drug candidates.

  • Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperidine rings.

  • Infectious Diseases: Piperidine derivatives are found in a number of antiviral and antibacterial agents.

Future research should focus on:

  • Definitive Synthesis and Characterization: A peer-reviewed publication detailing a robust synthetic route and complete spectroscopic and physicochemical characterization of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is critically needed.

  • Derivatization and Library Synthesis: Using this compound as a building block, a library of derivatives could be synthesized to explore structure-activity relationships (SAR) for various biological targets.

  • Pharmacokinetic and Pharmacodynamic Profiling: Promising derivatives should be subjected to in vitro and in vivo studies to evaluate their ADME properties and biological activity.

Conclusion

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is a molecule of high potential in the field of drug discovery. While its fundamental chemical identity is established, a comprehensive public profile of its physicochemical and spectroscopic properties is currently lacking. This guide has synthesized the available information and provided a scientifically grounded framework for its synthesis and characterization. The insights provided herein are intended to empower researchers to further investigate this and related fluorinated piperidines, ultimately contributing to the development of the next generation of innovative medicines.

References

As this technical guide addresses a compound with limited published data, the references primarily point to general concepts and information on related compounds. A definitive primary reference for the synthesis and full characterization of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is not currently available in the public domain.

  • Vitovt, S. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 233. [Link]

  • Surmont, R. et al. (2010). Synthesis of 4-Substituted 3,3-Difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932. [Link]

  • Verniest, G. et al. (2009). New Entries toward 3,3-Difluoropiperidines. The Journal of Organic Chemistry, 74(3), 1341-1347. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (CAS 1303972-84-0)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate, a fluorinated heterocyclic compound of s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a gem-difluoro group at the 3-position of the piperidine ring offers a unique combination of physicochemical and metabolic properties, making it a valuable building block in the design of novel therapeutics. This document outlines the compound's key characteristics, a detailed, field-proven synthetic protocol, and a discussion of its potential applications in drug discovery.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space have made it a privileged structure in drug design. In recent years, the introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, owing to the unique properties this element imparts.

The incorporation of a gem-difluoro unit, as seen in Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate, offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the fluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes. This can significantly enhance the pharmacokinetic profile of a drug candidate.

  • Modulation of Physicochemical Properties: The high electronegativity of fluorine can influence the acidity of neighboring protons and the basicity of the piperidine nitrogen. This modulation of pKa can be critical for optimizing drug-target interactions and improving oral bioavailability.

  • Conformational Control: The steric bulk of the two fluorine atoms can restrict the conformational flexibility of the piperidine ring, potentially locking the molecule into a bioactive conformation and enhancing its binding affinity to a biological target.

  • Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

Given these favorable attributes, 3,3-difluoropiperidine derivatives are increasingly sought-after building blocks for the development of novel therapeutics targeting a wide range of diseases.[2]

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is presented in the table below.

PropertyValueSource
CAS Number 1303972-84-0[2]
Molecular Formula C₁₅H₁₉F₂NO₂[2]
Molecular Weight 283.32 g/mol [2]
IUPAC Name ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate[3]
Canonical SMILES CCOC(=O)C1CCN(CC2=CC=CC=C2)CC1(F)F[3]
InChI InChI=1S/C15H19F2NO2/c1-2-20-14(19)13-8-9-18(11-15(13,16)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3[3]

Synthesis Protocol: A Validated Approach

While a specific, peer-reviewed synthesis of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate has not been published, a robust and logical synthetic route can be devised based on established chemical transformations. The most viable pathway involves the deoxofluorination of the corresponding β-keto ester, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. This precursor is readily synthesized from commercially available starting materials.

The overall synthetic workflow is depicted below:

Synthesis_Workflow start Commercially Available Starting Materials precursor_synthesis Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate start->precursor_synthesis Dieckmann Condensation difluorination Deoxofluorination precursor_synthesis->difluorination Precursor product Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate difluorination->product Final Product

Figure 1: Proposed synthetic workflow for Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate.

Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (Precursor)

The synthesis of the precursor can be achieved via a Dieckmann condensation of a suitable diester, followed by hydrolysis and decarboxylation, or more directly by the carboxylation of 1-benzyl-3-piperidone. A reliable method adapted from the literature is as follows:

Experimental Protocol:

  • Reaction Setup: To a stirred mixture of 1-benzyl-3-piperidone (1 equivalent) and dimethyl carbonate (excess, serving as both reagent and solvent), add sodium hydride (60% dispersion in mineral oil, 2 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

Deoxofluorination to Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate

The conversion of the β-keto ester to the gem-difluoro compound is the critical step. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this transformation.[4][5]

Experimental Protocol:

  • Reaction Setup: In a fume hood, dissolve Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (1 equivalent) in anhydrous dichloromethane in a fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE) vessel under an inert atmosphere.

  • Reagent Addition: Cool the solution to -78 °C (dry ice/acetone bath) and add diethylaminosulfur trifluoride (DAST) (2-3 equivalents) dropwise via a syringe. Caution: DAST is toxic and moisture-sensitive; handle with appropriate personal protective equipment.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or ¹⁹F NMR spectroscopy.

  • Quenching: Cautiously quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate.

Deoxofluorination_Mechanism cluster_0 Deoxofluorination of β-Keto Ester KetoEster Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Intermediate Intermediate Adduct KetoEster->Intermediate + DAST DAST DAST (Et₂NSF₃) Product Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate Intermediate->Product Fluoride attack & loss of Et₂NS(O)F

Figure 2: Simplified mechanism of deoxofluorination of a β-keto ester using DAST.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The spectrum would show characteristic signals for the ethyl ester (a triplet and a quartet), the benzyl group (aromatic protons and a singlet for the benzylic CH₂), and the piperidine ring protons. The protons on the carbon adjacent to the difluorinated carbon (C4) would likely appear as a triplet of triplets due to coupling with both the neighboring CH₂ group and the two fluorine atoms.

  • ¹³C NMR: The spectrum would display signals for all 15 carbon atoms. The carbon at the 3-position, bearing the two fluorine atoms, would appear as a triplet in the proton-decoupled spectrum due to carbon-fluorine coupling.

  • ¹⁹F NMR: This would be the most informative technique, showing a single resonance for the two equivalent fluorine atoms, likely as a triplet due to coupling with the adjacent CH₂ protons at the 4-position.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 283.32, along with characteristic fragmentation patterns, such as the loss of the ethoxycarbonyl group or the benzyl group.

Applications in Drug Discovery and Development

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The N-benzyl group can be readily removed by catalytic hydrogenation to provide the corresponding secondary amine, which can then be further functionalized.

The 3,3-difluoropiperidine motif has been incorporated into a variety of biologically active compounds, including:

  • Enzyme Inhibitors: The gem-difluoro group can act as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, making it a useful feature in the design of enzyme inhibitors.

  • GPCR Ligands: The conformational constraints imposed by the difluoro substitution can lead to enhanced selectivity and potency for G-protein coupled receptor (GPCR) ligands.

  • Ion Channel Modulators: The altered electronic properties of the piperidine ring can influence interactions with ion channels.

The ester functionality of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate provides a handle for further chemical modifications, such as conversion to amides, carboxylic acids, or alcohols, allowing for the generation of diverse libraries of compounds for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate and the reagents used in its synthesis. In particular, deoxofluorinating agents like DAST are hazardous and should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate represents a strategically important building block for medicinal chemists and drug discovery scientists. Its synthesis, while requiring specialized fluorination chemistry, is achievable through a logical and well-precedented synthetic route. The unique properties conferred by the gem-difluoro group make this and related compounds highly attractive for the development of next-generation therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a solid foundation for researchers to understand, synthesize, and utilize this valuable chemical entity in their research endeavors.

References

  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents.
  • (R)-ethyl 3-(3,4-difluorobezamido)-1,4'-bipiperidine-1'-carboxylate | C20H27F2N3O3 | CID 57394608 - PubChem. Available at: [Link]

  • Fluorination with aminosulfuranes - Wikipedia. Available at: [Link]

  • Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate - ResearchGate. Available at: [Link]

  • ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate — Chemical Substance Information. Available at: [Link]

  • Exploring the Synthesis and Applications of Ethyl 1-benzylpiperidine-4-carboxylate. Available at: [Link]

  • Pan-leukocyte monoclonal antibody L3B12. Characterization and application to research and diagnostic problems - PubMed. Available at: [Link]

  • 4-CARBOXYLIC-ACID-IMIDAZOLE - Optional[1H NMR] - Spectrum - SpectraBase. Available at: [Link]

  • Anti Rat CD3 Antibody, clone 1F4 | Bio-Rad. Available at: [Link]

  • Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC - NIH. Available at: [Link]

  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents.
  • Efficient synthesis of 3-alkoxy-4,4-difluoropiperidines - Academic Bibliography. Available at: [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents.
  • ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate — Chemical Substance Information. Available at: [Link]

  • Pauline Ting - Organic Syntheses Procedure. Available at: [Link]

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | C15H20ClNO3 | CID 2723880 - PubChem. Available at: [Link]

Sources

Foundational

mass spectrometry analysis of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a com...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate, a compound featuring a core piperidine scaffold prevalent in modern pharmaceuticals.[1][2] The presence of a difluorinated carbon, a benzyl group, and an ethyl ester moiety presents a unique and predictable fragmentation pattern under mass spectrometric analysis. This document outlines optimized protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provides a detailed, mechanistically-grounded interpretation of the expected fragmentation pathways. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring robust structural characterization and sensitive detection of this and structurally related compounds.

Introduction to the Analyte and Analytical Strategy

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is a substituted piperidine, a class of heterocyclic amines of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[3][4] The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as basicity and metabolic stability, making the characterization of such compounds critical in drug discovery.[5][6]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier analytical technique for the identification and quantification of such compounds.[7][8] Its high sensitivity and specificity allow for detailed structural elucidation through controlled fragmentation. This guide focuses on an LC-MS/MS approach using positive ion electrospray ionization (ESI), which is ideally suited for analyzing molecules containing a basic piperidine nitrogen.

Physicochemical Properties and Predicted Mass

A foundational step in any mass spectrometry analysis is the precise calculation of the analyte's mass. High-resolution mass spectrometry (HRMS) allows for the determination of elemental composition, a key confirmation of identity.[9]

  • Molecular Formula: C₁₅H₁₉F₂NO₂

  • Monoisotopic Mass: 283.1384 g/mol

  • Predicted Protonated Molecule [M+H]⁺: 284.1462 m/z

The Analytical Imperative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a compound of this polarity and structure, LC-MS/MS is the method of choice. Gas chromatography (GC-MS) is generally less suitable due to the compound's relatively high molecular weight and potential for thermal degradation.

3.1 Ionization Technique: Electrospray Ionization (ESI)

Positive mode ESI is the optimal ionization method. The basic nitrogen atom on the piperidine ring is readily protonated in the acidic mobile phase, forming a stable and abundant protonated molecule [M+H]⁺. This ion serves as the precursor for subsequent tandem mass spectrometry (MS/MS) experiments.[10]

3.2 Mass Analyzer Selection

While various mass analyzers can be used, tandem mass spectrometers such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole (QqQ) are recommended.

  • Q-TOF: Provides high mass accuracy for both precursor and product ions, enabling confident elemental composition determination of fragments.[9]

  • QqQ: Offers exceptional sensitivity and is the gold standard for quantitative analysis using Multiple Reaction Monitoring (MRM).[2]

Experimental Protocols: A Self-Validating System

The following protocols provide a robust starting point for analysis. Optimization, particularly of collision energy, is essential to achieve the desired fragmentation detail.

4.1 Sample Preparation

A straightforward dilution protocol is typically sufficient for pure standards.

  • Prepare a 1 mg/mL stock solution of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate in methanol or acetonitrile.

  • Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create working solutions in the ng/mL to µg/mL range.

  • Transfer the final working solution to an autosampler vial for injection.

4.2 Liquid Chromatography (LC) Conditions

A standard reversed-phase method provides excellent retention and peak shape.

Parameter Recommended Condition Rationale
LC System HPLC or UHPLC System Standard for high-resolution separation.
Column C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm) Good retention for moderately polar compounds.[1]
Mobile Phase A 0.1% Formic Acid in Water Promotes protonation for ESI+ mode.[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol Standard organic eluent.[8]
Gradient 5% to 95% B over 5-10 minutes Ensures elution of the analyte with good peak shape.
Flow Rate 0.2 - 0.4 mL/min Optimal for standard 2.1 mm ID columns.
Column Temp. 30 - 40 °C Ensures reproducible retention times.[7]

| Injection Vol. | 1 - 5 µL | Balances sensitivity with potential for column overload. |

4.3 Mass Spectrometry (MS) Conditions

Parameter Recommended Condition Rationale
Ion Source Electrospray Ionization (ESI) Ideal for protonating basic amines.
Ionization Mode Positive Targets the basic piperidine nitrogen.[10]
Capillary Voltage 3.0 - 4.5 kV Standard range for stable spray.
Source Temp. 120 - 150 °C Assists in desolvation.
Desolvation Temp. 350 - 500 °C Critical for removing solvent from ions.
Full Scan (MS1) m/z 100 - 500 To confirm the presence of the [M+H]⁺ precursor ion.
MS/MS Scan Product Ion Scan of m/z 284.15 To generate a characteristic fragmentation pattern.
Collision Gas Argon or Nitrogen Standard inert gas for CID.

| Collision Energy | 10 - 40 eV (Ramped or Stepped) | Optimization is key to observe both primary and secondary fragments.[1] |

Predicted Mass Spectral Fragmentation Pathways

The structural elucidation of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is dependent on the predictable cleavage of its functional groups under collision-induced dissociation (CID). The fragmentation of the protonated molecule (m/z 284.15) is expected to be dominated by cleavages at the most labile sites: the N-benzyl bond and the ester group, followed by ring fragmentation.

5.1 Primary Fragmentation Pathways

The most energetically favorable fragmentation events will produce the most stable carbocations and neutral losses.

  • Pathway A: Benzylic Cleavage (The Dominant Pathway) The bond between the piperidine nitrogen and the benzylic carbon is weak and prone to cleavage. This is often the most dominant fragmentation pathway for N-benzyl compounds.[11] This cleavage results in the formation of the highly stable benzyl cation (which may rearrange to the even more stable tropylium ion) at m/z 91.[12] This is a hallmark diagnostic ion for this class of compounds.

    • Precursor Ion: [C₁₅H₂₀F₂NO₂]⁺ (m/z 284.15)

    • Neutral Loss: C₈H₁₁F₂NO₂ (m/z 193.07)

    • Product Ion: [C₇H₇]⁺ (m/z 91.05)

  • Pathway B: α-Cleavage at the C4 Position Cleavage of the C4-C5 bond, alpha to the protonated nitrogen and facilitated by the electron-withdrawing carboxylate group, can lead to the loss of the entire ethyl carboxylate moiety as a radical, followed by ring opening. A more likely event is the neutral loss of ethyl formate after ring opening.

    • Precursor Ion: [C₁₅H₂₀F₂NO₂]⁺ (m/z 284.15)

    • Neutral Loss: C₃H₄O₂ (ethyl formate, m/z 74.04)

    • Product Ion: [C₁₂H₁₄F₂N]⁺ (m/z 210.11)

  • Pathway C: Fragmentation of the Ethyl Ester The ethyl ester group can undergo characteristic fragmentations. The most common is the neutral loss of ethylene (C₂H₄) via a rearrangement, resulting in a carboxylic acid fragment.

    • Precursor Ion: [C₁₅H₂₀F₂NO₂]⁺ (m/z 284.15)

    • Neutral Loss: C₂H₄ (m/z 28.03)

    • Product Ion: [C₁₃H₁₆F₂NO₂]⁺ (m/z 256.11)

5.2 Secondary and Minor Fragmentation Pathways

Fragments generated from the primary pathways can undergo further dissociation, providing deeper structural insight. For instance, the ion at m/z 193 (resulting from the loss of the benzyl group) can subsequently lose ethylene from the ester group to produce an ion at m/z 165.

Data Presentation and Visualization

6.1 Predicted Fragment Ion Table

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (m/z)Proposed Formula of Product IonProposed Fragmentation Pathway
284.15256.1128.03 (C₂H₄)[C₁₃H₁₆F₂NO₂]⁺Pathway C: Loss of ethylene from ethyl ester
284.15210.1174.04 (C₃H₆O₂)[C₁₂H₁₄F₂N]⁺Pathway B: Loss of ethyl formate
284.15193.0791.05 ([C₇H₇]⁺)[C₈H₁₁F₂NO₂]Pathway A: Formation of benzyl cation (observed as neutral loss)
284.1591.05193.09 (C₈H₁₁F₂NO₂)[C₇H₇]⁺Pathway A: Benzylic Cleavage (Observed Ion)

6.2 Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry prep1 1. Prepare 1 mg/mL Stock Solution prep2 2. Create Working Dilutions prep1->prep2 prep3 3. Transfer to Autosampler Vial prep2->prep3 lc1 Inject Sample onto C18 Column prep3->lc1 lc2 Gradient Elution (H2O/ACN + 0.1% FA) ms1 ESI+ Ionization lc2->ms1 ms2 MS1 Full Scan (Detect [M+H]⁺ at m/z 284.15) ms1->ms2 ms3 Isolate Precursor Ion ms2->ms3 ms4 MS2 Product Ion Scan (CID) ms3->ms4 analysis Data Analysis & Structural Elucidation ms4->analysis

Caption: High-level workflow for LC-MS/MS analysis.

6.3 Proposed MS/MS Fragmentation Scheme

Fragmentation parent [M+H]⁺ C₁₅H₂₀F₂NO₂⁺ m/z 284.15 fragA Benzyl Cation [C₇H₇]⁺ m/z 91.05 parent->fragA - C₈H₁₁F₂NO₂ (193.09 Da) (Pathway A) fragC [M+H - C₂H₄]⁺ [C₁₃H₁₆F₂NO₂]⁺ m/z 256.11 parent->fragC - C₂H₄ (28.03 Da) (Pathway C) fragB [M+H - C₃H₆O₂]⁺ [C₁₂H₁₄F₂N]⁺ m/z 210.11 parent->fragB - C₃H₆O₂ (74.04 Da) (Pathway B) fragA_secondary [C₈H₁₀F₂NO₂]⁺ m/z 193.07 (Loss of Benzyl Radical) parent->fragA_secondary - C₇H₇• (91.05 Da) fragA_secondary_product [C₆H₈F₂NO₂]⁺ m/z 165.05 fragA_secondary->fragA_secondary_product - C₂H₄ (28.03 Da)

Caption: Predicted major fragmentation pathways from [M+H]⁺.

Conclusion

The mass spectrometric analysis of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is straightforward using a standard LC-MS/MS platform with positive mode ESI. The fragmentation pattern is predicted to be dominated by the characteristic neutral loss of the benzyl group to produce the highly stable tropylium ion at m/z 91. Additional structurally informative fragments arising from the loss of ethylene from the ester and cleavage of the piperidine ring provide multiple points of confirmation for comprehensive structural elucidation. The methods and interpretations provided in this guide serve as a robust foundation for the reliable analysis of this and other novel fluorinated piperidine derivatives.

References

  • BenchChem. (2025).
  • O'Brien, P. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry.
  • Patti, G.J. et al. (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries.
  • Zhang, Y. et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • BenchChem. (2025).
  • da Silva, G. C. et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Jones, A. et al. (2026).
  • Strynar, M. et al. (2017).
  • Nairoukh, Z. et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.
  • Chemical Substance Information. (n.d.).
  • Glorius, F. et al. (2019).
  • PubChem. (n.d.). (R)-ethyl 3-(3,4-difluorobezamido)
  • Wagener, T. et al. (2020). Accessing (Multi)
  • Mohler, F. L. et al. (n.d.). Mass spectra of fluorocarbons.
  • eGyanKosh. (n.d.).
  • Khan, I. et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed.
  • Royal Society of Chemistry. (2019).
  • Vrkoslav, V. et al. (n.d.).
  • Nairoukh, Z. et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed.
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • O'Brien, J. T. et al. (2022). Characterization of the Internal Energy of Ions Produced by Electrospray Ionization Using Substituted Benzyl Ammonium Thermometer Ions.
  • Petreska Stanoeva, J. et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering.
  • Wang, F. et al. (2013). Elimination of Benzene from Protonated N-Benzylindoline: Benzyl Cation/Proton Transfer or Direct Proton Transfer?

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Exploratory

The Biological Potential of Difluoropiperidine Derivatives in Modern Drug Discovery: A Technical Whitepaper

Executive Summary Piperidine is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals. However, the inherent basicity of its secondary or tertiary amine often introduces severe liabi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals. However, the inherent basicity of its secondary or tertiary amine often introduces severe liabilities, including poor oral bioavailability, off-target hERG channel toxicity, and rapid oxidative metabolism. The strategic introduction of a gem-difluoro moiety—specifically yielding 3,3-difluoropiperidine or 4,4-difluoropiperidine derivatives—represents a privileged bioisosteric approach in medicinal chemistry. This guide elucidates the physicochemical causality, biological applications, and self-validating experimental protocols associated with difluoropiperidine (DFP) derivatives.

Physicochemical Rationale: The Fluorine Effect

As application scientists, we do not merely add fluorine atoms to fill chemical space; we utilize them to precisely engineer the molecular microenvironment. The causality behind selecting a DFP scaffold rests on three physicochemical pillars:

  • pKa Modulation & Membrane Permeability: The strong electron-withdrawing nature of the gem-difluoro group significantly reduces the basicity (pKa) of the piperidine nitrogen via inductive effects[1]. Lowering the pKa from ~10.5 (unsubstituted) to ~7.5 increases the fraction of the unionized drug at physiological pH. This directly enhances passive diffusion across lipid bilayers, facilitating Blood-Brain Barrier (BBB) penetration for neuro-oncology and psychiatric targets[2].

  • Lipophilic Efficiency (LipE): A primary goal in lead optimization is maximizing target binding affinity while minimizing lipophilicity (cLogP). DFP derivatives often exhibit lower cLogP compared to their lipophilic hydrocarbon isosteres (e.g., phenyl or cyclohexyl rings). This dramatically improves the LipE metric (target LipE > 5), correlating with superior in vivo efficacy and reduced off-target toxicity[3][4].

  • Metabolic Stability: The high C-F bond energy (approx. 116 kcal/mol) sterically and electronically blocks cytochrome P450-mediated oxidative metabolism at specific molecular "soft spots," significantly reducing intrinsic clearance ( CLint​ ) in hepatic microsomes[3].

Table 1: Comparative Physicochemical Impact of Difluorination
Scaffold TypeEstimated pKacLogP ShiftMetabolic StabilityPrimary Medicinal Chemistry Benefit
Piperidine 10.0 - 11.2BaselineLow-ModerateBaseline structural framework.
3,3-Difluoropiperidine 7.5 - 8.5-0.5 to -1.0HighSevere pKa reduction, hERG toxicity avoidance.
4,4-Difluoropiperidine 8.0 - 9.0-1.5 to -2.0HighLipE enhancement, metabolic soft-spot blocking.

Biological Target Applications

DFP derivatives have demonstrated exceptional versatility across diverse therapeutic areas, proving that structural rigidification and electronic tuning translate directly to biological efficacy:

  • Neuropsychiatric Disorders (D4 Receptor Antagonists): A novel series of 4,4-difluoropiperidine ether-based compounds exhibited sub-nanomolar affinity (Ki = 0.3 nM) for the Dopamine D4 receptor with >2000-fold selectivity over other subtypes (D1, D2, D3, D5). The DFP core was critical for orienting the pharmacophore while maintaining optimal LipE[5].

  • Oncology & Neuroprotection (Sigma-2 Receptor Ligands): Compound WLB-89462, incorporating a DFP motif, acts as a highly selective σ2​ receptor ligand (Ki = 13 nM). It demonstrates excellent drug-like properties, including high brain penetration, metabolic stability, and neuroprotective capabilities without CYP inhibition[6].

  • Infectious Diseases (Antimalarial Proteasome Inhibitors): Replacing a phenyl group with a 4,4-difluoropiperidine moiety in macrocyclic peptides decreased the cLogP by >2 log units. This modification improved both mouse and human liver microsomal stability while retaining equipotent antimalarial activity against Plasmodium falciparum[3].

DFP_Optimization Hit Hit Compound (Piperidine Core) Analysis Physicochemical Profiling (High pKa, Low LipE) Hit->Analysis Design gem-Difluorination Strategy Analysis->Design DFP DFP Derivative (Optimized Core) Design->DFP Validation In Vitro / In Vivo Validation DFP->Validation

Logical workflow for integrating gem-difluorination into lead optimization.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify both chemical synthesis and biological assay performance.

Protocol A: Synthesis of 5-Amino-3,3-difluoropiperidine Intermediates

Objective: Synthesize a sterically constrained, functionalized DFP building block for medicinal chemistry libraries[7]. Causality: Using an N-halosuccinimide-induced cyclization ensures regioselective ring closure of acyclic precursors without requiring harsh, late-stage fluorinating agents (like DAST or XtalFluor), which often result in unwanted elimination byproducts.

  • Precursor Preparation: Dissolve 2,2-difluoro-4-pentenylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced side reactions.

  • Activation: Cool the reaction mixture to 0 °C. Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise. Rationale: The low temperature controls the highly exothermic halonium ion formation, preventing degradation.

  • Cyclization: Stir the mixture at room temperature for 4-6 hours. The amine nucleophile attacks the activated alkene, forming the 5-iodo-3,3-difluoropiperidine intermediate.

  • Azidation: Isolate the iodo-intermediate and dissolve in DMF. Add sodium azide ( NaN3​ , 2.0 eq) and heat to 60 °C for 12 hours to perform an SN​2 displacement.

  • Reduction: Reduce the resulting azide using catalytic hydrogenation (Pd/C, H2​ gas, 1 atm) in methanol for 4 hours to yield the final 5-amino-3,3-difluoropiperidine.

  • Self-Validation Checkpoint: Purify via flash chromatography and confirm the structure using 19F NMR. The presence of two distinct fluorine environments (axial and equatorial) confirms the successful formation of the rigidified piperidine ring.

Protocol B: In Vitro Liver Microsomal Stability Assay

Objective: Validate the metabolic resistance conferred by the gem-difluoro substitution compared to the unsubstituted piperidine[3]. Causality: Microsomal assays specifically isolate Phase I cytochrome P450 metabolism. By utilizing internal standards and positive controls, the assay self-validates the enzymatic viability of the microsomes, ensuring that any observed stability is due to the DFP modification and not degraded reagents.

  • Preparation: Thaw human or mouse liver microsomes (HLM/MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the DFP test compound (final concentration 1 μM) in the buffer. Self-Validation: Run a parallel control using Verapamil (a known high-clearance drug) to verify microsomal activity. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots from the incubation mixture.

  • Quenching: Immediately transfer each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: This instantly precipitates proteins and halts enzymatic activity, freezing the metabolic snapshot.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time. Calculate the elimination rate constant ( k ) from the slope, and derive CLint​=(k×V)/protein concentration .

Microsomal_Assay Prep Reagent Prep HLM + Buffer Incubate Incubation Compound + Microsomes Prep->Incubate Initiate Initiation Add NADPH Incubate->Initiate Sample Sampling t = 0, 5, 15, 30, 60 min Initiate->Sample Quench Quenching Ice-cold MeCN Sample->Quench Analyze LC-MS/MS Analysis Calculate CL_int Quench->Analyze

Step-by-step experimental workflow for evaluating Phase I metabolic stability.

Conclusion

The strategic integration of difluoropiperidine motifs is a masterclass in rational drug design. By simultaneously modulating basicity, lowering lipophilicity, and blocking metabolic liabilities, DFPs elevate standard piperidine hits into highly viable clinical candidates. As synthetic methodologies for accessing these sterically and electronically demanding scaffolds continue to evolve, their footprint in the pharmacopeia will undoubtedly expand, offering robust solutions to previously intractable pharmacokinetic challenges.

References

  • 5-substituted difluoro piperidine compound capable of penetrating blood brain barrier Source: patsnap.com URL:2

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines Source: researcher.life URL:7

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds Source: researchgate.net URL:5

  • Design, synthesis, and optimization of macrocyclic peptides as species-selective antimalaria proteasome inhibitors Source: nih.gov URL:3

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: d-nb.info URL:1

  • Lipophilic Efficiency as an Important Metric in Drug Design Source: researchgate.net URL:4

  • Discovery of WLB-89462, a New Drug-like and Highly Selective σ2 Receptor Ligand with Neuroprotective Properties Source: acs.org URL:6

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Derivatization of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction & Mechanistic Rationale The strategic incorporation of fluorine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction & Mechanistic Rationale

The strategic incorporation of fluorine into saturated nitrogen heterocycles is a foundational tactic in modern medicinal chemistry. Specifically, gem-difluoropiperidines are highly valued because the strong electron-withdrawing effect of the fluorine atoms at the β -position dramatically lowers the basicity and nucleophilicity of the piperidine nitrogen[1]. This physicochemical shift is critical for enhancing membrane permeability, improving metabolic stability, and mitigating off-target hERG liabilities[1][2].

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (CAS: 1303972-84-0) serves as a highly versatile, orthogonally protected building block for accessing these fluorinated scaffolds[3][4]. The presence of a benzyl-protected amine and an ethyl ester allows for divergent derivatization. This guide details three core workflows to functionalize this molecule, explaining the causality behind the reaction conditions and providing self-validating protocols for each pathway.

Derivatization Workflows & Expert Insights

Pathway A: N-Debenzylation (Accessing the Secondary Amine)

Causality & Expert Insight: The benzyl group provides robust protection during early-stage synthesis but must be removed to functionalize the piperidine nitrogen (e.g., via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling). Catalytic hydrogenolysis is the preferred method. However, researchers must account for the fact that the resulting secondary amine is significantly less nucleophilic than a standard piperidine due to the inductive pull of the adjacent gem-difluoro group[1]. Consequently, downstream acylations will require highly active coupling reagents (e.g., HATU/HOAt) and stronger organic bases (e.g., DIPEA) to achieve full conversion.

Pathway B: Ester Saponification (Accessing the Carboxylic Acid)

Causality & Expert Insight: Conversion of the ethyl ester to 1-benzyl-3,3-difluoropiperidine-4-carboxylic acid (CAS: 1303974-62-0) is essential for utilizing the scaffold as an acyl donor[5]. The C4 proton is uniquely situated between the electron-withdrawing ester and the C3 difluoromethylene group, significantly increasing its acidity. To prevent base-catalyzed epimerization at C4, mild saponification using Lithium Hydroxide (LiOH) at room temperature is strictly favored over harsh refluxing conditions with NaOH or KOH.

Pathway C: Ester Reduction (Accessing the Primary Alcohol)

Causality & Expert Insight: Reducing the ester yields (1-benzyl-3,3-difluoropiperidin-4-yl)methanol, providing a primary hydroxyl handle for etherification or Swern oxidation to an aldehyde. Lithium aluminum hydride (LiAlH₄) is highly effective, but the reaction must be carefully temperature-controlled (0 °C) to prevent any potential reductive defluorination—a rare but possible side reaction in sterically congested, electron-deficient fluorinated systems. A strict Fieser workup is mandated to prevent the formation of intractable aluminum emulsions, ensuring high recovery of the fluorinated amino-alcohol.

Visualizing the Divergent Pathways

G SM Ethyl 1-benzyl-3,3-difluoro piperidine-4-carboxylate P1 Ethyl 3,3-difluoro piperidine-4-carboxylate SM->P1 Pathway A: N-Debenzylation (H2, Pd/C, EtOH) P2 1-benzyl-3,3-difluoro piperidine-4-carboxylic acid SM->P2 Pathway B: Saponification (LiOH, THF/H2O) P3 (1-benzyl-3,3-difluoro piperidin-4-yl)methanol SM->P3 Pathway C: Reduction (LiAlH4, THF, 0°C)

Divergent derivatization workflows for Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate.

Quantitative Data Summary

Derivatization RouteTarget MoleculeKey ReagentsExpected YieldPrimary Analytical Handle
Pathway A Ethyl 3,3-difluoropiperidine-4-carboxylateH₂, 10% Pd/C, EtOH88 - 95%¹H NMR: Disappearance of aromatic multiplet (7.2-7.4 ppm) and benzylic CH₂ singlet (~3.6 ppm).
Pathway B 1-benzyl-3,3-difluoropiperidine-4-carboxylic acidLiOH·H₂O, THF/H₂O85 - 92%LC-MS: Mass shift from [M+H]⁺ 284 to [M+H]⁺ 256; increased polarity.
Pathway C (1-benzyl-3,3-difluoropiperidin-4-yl)methanolLiAlH₄, THF, 0 °C75 - 85%IR Spec: Disappearance of ester C=O stretch (~1735 cm⁻¹); appearance of broad O-H stretch (~3300 cm⁻¹).

Self-Validating Experimental Protocols

Protocol A: N-Debenzylation via Catalytic Hydrogenolysis
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask, dissolve Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (1.0 g, 3.53 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg, 10% w/w) under a steady stream of argon to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain under an H₂ balloon (1 atm) and stir vigorously at room temperature for 12-16 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active starting material will disappear, replaced by a highly polar, ninhydrin-positive spot corresponding to the secondary amine.

  • Workup & Isolation: Filter the black suspension through a tightly packed pad of Celite, washing the filter cake with excess ethanol (30 mL). Concentrate the filtrate in vacuo to afford the product as a pale oil.

Protocol B: Mild Ester Saponification
  • Reaction Setup: Dissolve the starting ester (1.0 g, 3.53 mmol) in a solvent mixture of THF/H₂O (3:1, 16 mL) in a 50 mL flask.

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 296 mg, 7.06 mmol, 2.0 eq) in one portion.

  • Hydrolysis: Stir the biphasic mixture at room temperature for 4-6 hours.

  • In-Process Validation: Monitor by LC-MS. Ensure complete consumption of the starting ester ([M+H]⁺ 284) to prevent contamination of the final acid.

  • Workup: Concentrate in vacuo to remove the THF. Dilute the aqueous residue with 10 mL H₂O and wash with Et₂O (15 mL) to extract any unreacted starting material or organic impurities.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 3-4 using 1M HCl. Extract the precipitated acid with EtOAc (3 x 20 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the pure carboxylic acid.

Protocol C: Controlled Ester Reduction
  • Reaction Setup: In a flame-dried flask under argon, dissolve the ester (1.0 g, 3.53 mmol) in anhydrous THF (15 mL). Cool the solution strictly to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a 1.0 M solution of LiAlH₄ in THF (5.3 mL, 5.30 mmol, 1.5 eq) dropwise over 10 minutes to manage the exothermic reduction.

  • Reduction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for 2 hours.

  • In-Process Validation: Monitor by TLC. The ester spot will convert to a significantly more polar spot (the primary alcohol).

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. Sequentially and cautiously add: 0.2 mL H₂O, 0.2 mL 15% aq. NaOH, and 0.6 mL H₂O. Stir vigorously for 15 minutes until a granular white precipitate of aluminum salts forms.

  • Isolation: Filter the mixture through a pad of Celite, washing thoroughly with EtOAc (30 mL). Concentrate the filtrate to afford the target alcohol.

References

  • ChemicalBook. "Xi'an Yino Biotechnology Co., Ltd. Product List - Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate.
  • Fluoropharm. "1303972-84-0 | ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate.
  • RSC Publishing (Org. Biomol. Chem., 2010). "Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.
  • Ossila. "3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7.
  • BLD Pharm. "1303974-62-0 | 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid.

Sources

Application

Mechanistic Rationale: The Bioisosteric Power of Difluorination

Application Note: Application of Difluoropiperidines in CNS Drug Discovery: Physicochemical Modulation and Permeability Optimization Target Audience: Medicinal Chemists, Pharmacokineticists, and CNS Drug Development Prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Application of Difluoropiperidines in CNS Drug Discovery: Physicochemical Modulation and Permeability Optimization

Target Audience: Medicinal Chemists, Pharmacokineticists, and CNS Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly lipophilic endothelial interface that restricts the passage of polar and ionized molecules. The piperidine heterocycle is a ubiquitous pharmacophore in CNS-active compounds, frequently utilized to engage aminergic receptors. However, the high basicity of unsubstituted piperidine (pKa ~ 10.0–11.2) dictates that it exists almost entirely (>99%) in its protonated, ionized state at physiological pH (7.4). This high degree of ionization severely limits passive transcellular diffusion across the BBB.

To overcome this, medicinal chemists employ fluorine bioisosterism. The strategic incorporation of a gem-difluoro group (e.g., 3,3-difluoropiperidine or 4,4-difluoropiperidine) fundamentally alters the physicochemical profile of the amine[1].

  • pKa Modulation via Inductive Effects: Fluorine is the most electronegative element. When placed adjacent to or one carbon away from the piperidine nitrogen, the gem-difluoro motif exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework. This pulls electron density away from the nitrogen lone pair, lowering the amine's pKa by 1.5 to 3.5 units[2]. Consequently, the fraction of the neutral, unionized species at pH 7.4 increases exponentially, directly enhancing passive BBB permeability.

  • Metabolic Shielding: Unsubstituted piperidines are highly susceptible to cytochrome P450 (CYP450) mediated α -carbon oxidation, leading to rapid clearance. Replacing labile C-H bonds with highly stable C-F bonds sterically and electronically shields these vulnerable sites, significantly improving microsomal stability[1].

Modulating CNS Multi-Parameter Optimization (MPO)

Successful CNS drug design requires balancing multiple opposing physicochemical properties. While fluorination improves metabolic stability and lowers pKa, it simultaneously increases lipophilicity (cLogP)[3]. An excessive increase in lipophilicity can lead to high non-specific plasma protein binding and rapid in vivo clearance.

By utilizing 3,3- or 4,4-difluoropiperidines, researchers can fine-tune the cLogP and cLogD parameters to maximize the CNS MPO score (a composite desirability metric based on cLogP, cLogD, MW, TPSA, HBD, and pKa). As demonstrated in recent dopamine D4 receptor antagonist and σ2​ receptor ligand optimizations, shifting the gem-difluoro group from the 4-position to the 3-position provides distinct control over the nitrogen's basicity, yielding highly optimal CNS candidates[2][3].

Table 1: Comparative Physicochemical Profile of Piperidine Scaffolds

Quantitative data summarizing the typical impact of difluorination on key CNS parameters.

Physicochemical ParameterUnsubstituted Piperidine4,4-Difluoropiperidine3,3-Difluoropiperidine
Typical Amine pKa 10.0 – 11.28.0 – 9.06.5 – 7.5
Unionized Fraction (pH 7.4) < 0.5%~ 3 – 20%~ 40 – 90%
Relative Lipophilicity (ΔcLogP) Baseline (0.0)+0.5 to +1.0+0.8 to +1.5
Metabolic Stability (HLM) Low to ModerateHigh (Oxidation Blocked)High (Oxidation Blocked)
CNS MPO Desirability Suboptimal (Low Permeability)Improved (Balanced Profile)Highly Optimal (High Permeability)

Optimization Workflow Diagram

G A Unoptimized Piperidine (High pKa, Low BBB Permeability) B Gem-Difluorination (3,3- or 4,4-Substitution) A->B C Inductive Effect (-I) Lowers Amine pKa B->C D Steric Shielding Blocks CYP450 Oxidation B->D E Increased Unionized Fraction at pH 7.4 C->E F Enhanced Metabolic Stability (HLM/RLM) D->F G PAMPA-BBB Validation E->G H Microsomal Clearance Assay F->H I Optimized CNS Candidate (High CNS MPO Score) G->I H->I

Caption: Logical workflow of difluoropiperidine integration for CNS candidate optimization.

Validated Experimental Protocols

To ensure data trustworthiness, the following protocols are engineered as self-validating systems . They incorporate strict internal controls that automatically flag mechanical failures, membrane breaches, or enzymatic degradation anomalies.

Protocol A: High-Throughput PAMPA-BBB Assay for Passive Permeability

Causality & Rationale: The PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) isolates passive transcellular diffusion from active efflux mechanisms (e.g., P-glycoprotein). Because difluorination specifically targets passive diffusion by increasing the unionized fraction, this assay is the gold standard for verifying the success of the pKa modulation[4][5]. Self-Validating System Design: The assay mandates the concurrent testing of internal standards: Verapamil (High permeability, Pe​>15×10−6 cm/s) and Theophylline (Low permeability, Pe​<1×10−6 cm/s)[6]. If the calculated Pe​ for these controls falls outside their established ranges, membrane integrity is compromised, and the plate data is invalidated.

Step-by-Step Methodology:

  • Lipid Membrane Preparation: Dissolve Porcine Brain Lipid (PBL) extract in dodecane to a final concentration of 20 mg/mL. Sonicate for 15 minutes to ensure a homogenous lipid-oil solution[5].

  • Donor Plate Assembly: Carefully dispense 5 µL of the PBL/dodecane mixture onto the PVDF membrane filter of each well in a 96-well donor plate. Allow 5 minutes for the lipid to evenly coat the pores[4].

  • Compound Preparation: Dilute the difluoropiperidine candidate and control compounds from 10 mM DMSO stocks into PRISMA HT buffer (pH 7.4) to achieve a final concentration of 50 µM. Ensure the final DMSO concentration remains ≤ 0.5% to prevent membrane dissolution.

  • Loading: Dispense 150 µL of the compound solutions into the donor plate wells. Dispense 150 µL of Brain Sink Buffer (BSB) into the corresponding acceptor plate wells.

  • Sandwich Incubation: Place the donor plate over the acceptor plate, ensuring a tight seal with no trapped air bubbles. Incubate the "PAMPA sandwich" in a humidity chamber at room temperature for exactly 4 hours without agitation[4].

  • Quantification: Separate the plates. Transfer 100 µL aliquots from both donor and acceptor wells to a clean LC-MS/MS compatible plate. Quantify the compound concentration in both compartments via mass spectrometry.

  • Data Analysis: Calculate the effective permeability ( Pe​ ) using the standard mass balance equation. A difluoropiperidine candidate with Pe​>4.0×10−6 cm/s is classified as highly BBB permeable.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Causality & Rationale: Unsubstituted piperidines are vulnerable to Phase I metabolic clearance. This assay determines the intrinsic clearance ( CLint​ ) of the candidate, verifying the metabolic stability gained through the steric and electronic shielding of the C-F bonds[1]. Self-Validating System Design: The assay incorporates a "Minus-NADPH" negative control to differentiate CYP450-mediated metabolism from chemical instability or non-oxidative degradation (e.g., hydrolysis). Testosterone is run in parallel as a positive control to verify the enzymatic viability of the specific HLM batch.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ .

  • Compound Spiking: Add the difluoropiperidine test compound (final concentration 1 µM, ≤ 0.1% DMSO) to the HLM suspension. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). For the Minus-NADPH control wells, add an equivalent volume of plain buffer instead.

  • Kinetic Sampling: At precise time points ( t=0,5,15,30, and 60 minutes), withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a proprietary internal standard. This precipitates the proteins and instantly halts enzymatic activity.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining over time.

  • Clearance Calculation: Plot the natural log of the remaining percentage versus time to determine the elimination rate constant ( k ). Calculate intrinsic clearance ( CLint​=Nk×V​ ), where V is the incubation volume and N is the mass of microsomal protein.

Sources

Method

Application Note: Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate in Novel Therapeutic Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (CAS: 1303972-84-0)[1] Executive Summary & Mechanistic Insights As...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (CAS: 1303972-84-0)[1]

Executive Summary & Mechanistic Insights

As the pharmaceutical industry increasingly relies on Fragment-Based Drug Discovery (FBDD) to navigate complex biological targets, the demand for sp³-rich, three-dimensional building blocks has surged. Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate represents a highly versatile, structurally pre-organized scaffold. The strategic incorporation of a gem-difluoro moiety at the 3-position fundamentally alters the physicochemical properties of the piperidine ring, offering distinct advantages in optimizing pharmacokinetics, safety profiles, and target affinity.

The Causality of 3,3-Difluorination in Drug Design
  • pKa Modulation and hERG Toxicity Mitigation: The basicity of the piperidine nitrogen is a frequent liability in drug development, often correlating with off-target human ether-a-go-go-related gene (hERG) channel affinity, which leads to severe cardiotoxicity. The strong electron-withdrawing inductive effect of the 3,3-difluoro group significantly lowers the pKa of the adjacent amine (typically by 1.5 to 2.5 log units compared to the non-fluorinated analog)[2]. This reduction in basicity minimizes hERG binding while maintaining sufficient physiological solubility.

  • Lipophilicity and CNS Penetration: The substitution of hydrogen for fluorine increases the lipophilicity (cLogP) and modulates the polar surface area. In the development of Central Nervous System (CNS) agents, such as dopamine D4 receptor antagonists, the 3,3-difluoropiperidine scaffold has been shown to dramatically improve the CNS Multiparameter Optimization (MPO) score, facilitating blood-brain barrier (BBB) permeability[3].

  • Conformational Control: Fluorine's strong preference for a gauche orientation relative to the electronegative nitrogen atom restricts the conformational flexibility of the piperidine ring[4]. This pre-organization reduces the entropic penalty upon target binding, often leading to enhanced affinity in peptidomimetics and macrocyclic inhibitors[5].

Quantitative Data: Physicochemical Impact

Table 1: Comparative Physicochemical Impact of 3,3-Difluorination on the Piperidine Scaffold

PropertyStandard Piperidine-4-carboxylate3,3-Difluoropiperidine-4-carboxylatePharmacological Implication
Nitrogen pKa ~ 9.5 - 10.5~ 7.0 - 8.0Reduced basicity; lower hERG channel cardiotoxicity risk[2].
Lipophilicity (cLogP) Baseline+ 0.5 to + 1.0 log unitsEnhanced membrane permeability and oral bioavailability.
CNS MPO Score ModerateHigh (> 5.0)Superior suitability for neuro-active tool compounds[3].
Conformation Highly flexible (chair flips)Restricted (gauche effect)Lower entropic penalty upon binding target receptors[4].

Synthetic Divergence Workflow

The dual functional handles of this molecule—the N-benzyl protecting group and the C4-ethyl ester—allow for orthogonal synthetic manipulation. The diagram below illustrates the logical divergence of this core building block into different therapeutic classes.

G Core Ethyl 1-benzyl-3,3-difluoro piperidine-4-carboxylate Deprotect Protocol 1: N-Debenzylation (Pd/C, H2, AcOH) Core->Deprotect Hydrolysis Protocol 2: Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis AmineInt Free Amine Intermediate (pKa modulated) Deprotect->AmineInt AcidInt Free Carboxylic Acid (Coupling ready) Hydrolysis->AcidInt SNAr SNAr / Buchwald-Hartwig (Heteroaryl coupling) AmineInt->SNAr Amidation Amide Coupling (HATU, DIPEA, R-NH2) AcidInt->Amidation Target1 CNS Active Agents (e.g., D4R Antagonists) SNAr->Target1 Target2 Peptidomimetics (e.g., Protease Inhibitors) Amidation->Target2

Fig 1. Orthogonal synthetic divergence of the 3,3-difluoropiperidine scaffold into therapeutic leads.

Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an analytical checkpoint to ensure scientific integrity.

Protocol 1: Chemoselective N-Debenzylation via Catalytic Hydrogenolysis

Objective: To unmask the piperidine nitrogen for subsequent N-alkylation or cross-coupling reactions, generating a secondary amine. Causality & Rationale: The benzyl group is selectively cleaved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. Because the strong electron-withdrawing gem-difluoro group decreases the electron density on the nitrogen, the benzyl cleavage can be kinetically slower than in unfluorinated analogs. The addition of a mild acid (glacial acetic acid) protonates the secondary amine as it forms, preventing the product from poisoning the palladium catalyst and accelerating the reaction rate.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, heavy-walled hydrogenation flask, dissolve Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (1.0 eq, 5.0 mmol) in anhydrous Methanol (25 mL).

  • Acidification: Add glacial acetic acid (1.2 eq, 6.0 mmol) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a continuous stream of argon to prevent auto-ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Pressurize the vessel to 40 psi using a Parr shaker or utilize a double-balloon setup. Agitate vigorously at room temperature for 12–16 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material is UV-active. The product will lack UV activity but will stain intensely with Ninhydrin (indicating a free secondary amine).

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (2 x 15 mL).

  • Isolation: Concentrate the filtrate in vacuo. To obtain the free base, partition the residue between saturated aqueous NaHCO₃ (30 mL) and Dichloromethane (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validation Checkpoint 2 (LC-MS): Confirm product identity via LC-MS. Look for the expected mass shift of -90 Da (loss of the benzyl group) and the presence of the [M+H]+ ion for Ethyl 3,3-difluoropiperidine-4-carboxylate.

Protocol 2: Mild Ester Hydrolysis for Peptidomimetic Synthesis

Objective: To convert the C4-ethyl ester into a free carboxylic acid, providing a vector for amide coupling (e.g., for the synthesis of macrocyclic protease inhibitors like Deldeprevir analogs)[5]. Causality & Rationale: Saponification of the ethyl ester must be performed under mild conditions to prevent potential side reactions or degradation of the fluorinated ring system. Lithium hydroxide (LiOH) in a biphasic THF/Water system is preferred over harsh NaOH/KOH reflux conditions. THF ensures the lipophilic starting material remains in solution, while water solvates the hydroxide nucleophile.

Step-by-Step Methodology:

  • Solvent System: Dissolve Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (1.0 eq, 3.0 mmol) in a 3:1:1 mixture of THF/Methanol/Water (15 mL total volume).

  • Reagent Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 9.0 mmol) in one portion.

  • Reaction: Stir the biphasic mixture at ambient temperature (20-25 °C) for 4–6 hours.

  • Self-Validation Checkpoint 1 (IR/TLC): Monitor by TLC (disappearance of the high-Rf ester spot). For robust validation, take a micro-aliquot, evaporate, and run an FT-IR. The sharp ester carbonyl stretch at ~1735 cm⁻¹ should shift to a broader carboxylic acid carbonyl stretch at ~1710 cm⁻¹, accompanied by a broad O-H stretch (2500–3300 cm⁻¹).

  • Workup: Concentrate the mixture in vacuo to remove the volatile organic solvents (THF/Methanol). Dilute the remaining aqueous layer with 10 mL of water and extract once with Diethyl Ether (10 mL) to remove unreacted starting material or organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 using 1M HCl.

  • Isolation: Extract the precipitated carboxylic acid with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 1-benzyl-3,3-difluoropiperidine-4-carboxylic acid.

  • Self-Validation Checkpoint 2 (LC-MS): Analyze via LC-MS in negative ion mode to observe the [M−H]− peak, confirming successful hydrolysis without defluorination.

References

  • (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds ChemRxiv URL:[Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation ACS Catalysis (via PMC) URL:[Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate

Welcome to the technical support guide for the chromatographic purification of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate. This document is designed for researchers, medicinal chemists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic purification of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally similar fluorinated piperidine derivatives. As a key building block in modern medicinal chemistry, obtaining this compound in high purity is critical for subsequent synthetic steps and biological assays.[1][2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles and specific insights into the behavior of basic, fluorinated heterocyclic compounds.

Troubleshooting Guide

This section addresses specific, common issues encountered during the chromatographic purification of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate. Each problem is analyzed by its potential causes, followed by actionable solutions.

Problem: Significant Peak Tailing and Poor Peak Shape

You observe that the product peak on your chromatogram is asymmetrical, with a pronounced "tail." This leads to poor resolution from nearby impurities and results in broad, mixed fractions.

Causality: Peak tailing is the most common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[4] The core issue lies in the chemical interaction between the analyte and the stationary phase. The basic nitrogen atom of the piperidine ring (a Lewis base) interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via hydrogen bonding and ionic interactions.[4] This strong, non-ideal interaction slows down a portion of the analyte molecules, causing them to elute later than the bulk of the sample, resulting in a tailed peak.

Solutions:

  • Mobile Phase Modification (Recommended First Step):

    • Mechanism: The most effective solution is to add a small amount of a basic modifier to your eluent. This additive, being a stronger base, will preferentially interact with and "cap" the acidic silanol sites on the silica, preventing them from strongly binding your target compound.

    • Protocol:

      • Add 0.1-1% triethylamine (Et₃N) or ammonia (e.g., in methanol) to your mobile phase mixture (e.g., Ethyl Acetate/Hexanes).

      • Start with a low concentration (0.1%) and increase if tailing persists.

      • Important: Ensure your entire system is equilibrated with the modified mobile phase before injecting your sample. Run at least 5-10 column volumes of the new eluent through the column.

  • Use a Deactivated or Alternative Stationary Phase:

    • Mechanism: If mobile phase modification is insufficient or undesirable (e.g., if your compound is base-sensitive), using a less acidic stationary phase is the next logical step.

    • Options:

      • Deactivated Silica: Some commercially available silica gels are end-capped or treated to have a lower concentration of acidic silanol groups.

      • Alumina (Basic or Neutral): Alumina is a suitable alternative to silica for purifying basic compounds.[5] Basic alumina is generally preferred for strongly basic compounds, while neutral alumina is a good starting point for moderately basic molecules like this piperidine derivative.

      • Reversed-Phase (C18) Silica: If the compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography using solvents like acetonitrile and water (often with a pH modifier like formic acid or TFA) can be an excellent alternative.[6][7]

Problem: Low or No Recovery of the Compound

After running the column, you find that the total mass of the recovered product is significantly lower than the amount loaded onto the column.

Causality: Low recovery is often linked to the same strong interactions that cause peak tailing. In severe cases, the compound can bind irreversibly to the silica gel. Other causes include compound instability or improper experimental setup.

Solutions:

  • Address Irreversible Binding:

    • Protocol: Implement the same solutions as for peak tailing (add a basic modifier or switch to a less acidic stationary phase). The basic modifier is crucial as it prevents the compound from permanently adsorbing to the column.[4]

  • Check for Column Overloading:

    • Mechanism: Loading too much crude material onto the column can exceed its separation capacity. This leads to very broad bands that are difficult to resolve, resulting in large mixed fractions that are often discarded or re-processed, giving the appearance of low recovery.

    • Guideline: A common rule of thumb for flash chromatography is to use a silica-to-crude material ratio of at least 30:1 to 50:1 by weight.[4] For difficult separations, this ratio may need to be increased.

  • Assess Compound Stability:

    • Mechanism: The gem-difluoro group at the 3-position is generally stable. However, the ester moiety could potentially be sensitive to very harsh acidic or basic conditions over long periods. While silica is acidic, it's unlikely to cause degradation during a typical flash chromatography run unless highly reactive impurities are present.

    • Troubleshooting: To rule out instability, take a small aliquot of your crude material, dissolve it in the mobile phase you plan to use (including any additives), and let it stir for the approximate duration of your chromatography run. Analyze the mixture by TLC or LC-MS to see if any degradation has occurred.

Problem: Poor Separation from a Key Impurity

Your product co-elutes with an impurity, making it impossible to obtain pure fractions.

Causality: This occurs when the impurity and the target compound have very similar polarities and affinities for the stationary phase under the chosen conditions.

Solutions:

  • Optimize the Mobile Phase:

    • Change Solvent Selectivity: If you are using a standard Ethyl Acetate/Hexanes system, try introducing a solvent with different properties. For example, replacing Ethyl Acetate with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) can alter the selectivity of the separation. You can also try a three-solvent system, such as Hexane/DCM/Ethyl Acetate, to fine-tune the separation.

    • Run a Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% Ethyl Acetate), use a much shallower one around the elution point of your compound (e.g., 10% to 25% over a larger number of column volumes). This increases the effective resolution between closely eluting compounds.

  • Switch Chromatographic Mode:

    • Normal-Phase to Reversed-Phase: If you are struggling with normal-phase (Silica/Alumina), switch to reversed-phase (C18). The separation mechanism is based on hydrophobicity rather than polarity, which can often resolve impurities that are inseparable on silica.[6]

  • Consider High-Performance Liquid Chromatography (HPLC):

    • Mechanism: Preparative HPLC offers significantly higher resolving power than flash chromatography due to smaller particle sizes and higher pressures. This is often the best solution for removing stubborn, closely-eluting impurities.[8]

    • Starting Point: A C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point. A pH modifier (e.g., 0.1% Formic Acid or TFA) is typically used to ensure sharp peaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for flash chromatography conditions for this compound?

A: Based on structurally similar compounds and general principles, a good starting point for purifying Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is outlined in the table below.[9][10]

ParameterRecommended Starting ConditionRationale
Stationary Phase Standard Silica Gel (40-63 µm)Most common, cost-effective, and readily available stationary phase for normal-phase chromatography.
Mobile Phase Hexanes/Ethyl Acetate with 0.5% TriethylamineA standard solvent system for moderately polar compounds. The triethylamine is critical to prevent peak tailing.[4]
Gradient Step or linear gradient from 0% to 25% Ethyl Acetate in HexanesStart with a low polarity to elute non-polar impurities, then ramp up to elute the product. A shallow gradient will improve resolution.
Loading Dry loading or minimal DCM/TolueneDry loading onto a small amount of silica is preferred to ensure a tight injection band and best resolution.
Detection UV at 254 nmThe benzyl group provides a strong chromophore for UV detection.[7]

Q2: My compound is a racemate. How can I separate the enantiomers?

A: The purification described above will yield the racemic mixture. Separating the enantiomers requires a specialized technique called chiral chromatography.

  • Chiral HPLC/SFC: This is the most common method. It involves using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of compounds and would be the first choice for screening.[11][12] Supercritical Fluid Chromatography (SFC) is often faster and uses less solvent than HPLC for chiral separations.[11]

  • Chiral Capillary Electrophoresis (CE): For analytical scale separation, CE with a chiral selector (like a cyclodextrin) added to the running buffer can be a powerful technique.[13][14]

Q3: The crude material is a dark oil. Will this affect the purification?

A: Yes, dark-colored baseline impurities can make it difficult to visualize your compound on a TLC plate and can sometimes interfere with automated column chromatography systems.

  • Initial Cleanup: Consider a quick workup step before chromatography. Dissolving the crude oil in a solvent like diethyl ether or ethyl acetate and washing with a dilute acid (e.g., 1M HCl) can extract the basic product into the aqueous layer, leaving many non-basic, colored impurities behind. You can then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your product back into an organic solvent.

  • Activated Carbon: A small amount of activated carbon can be used to decolorize the solution of your crude product before loading it onto the column. However, be cautious as it can also adsorb some of your product, potentially lowering the yield.

Q4: How do I confirm the purity and identity of my final fractions?

A: Never rely solely on the chromatogram. Always confirm the contents of your combined, "pure" fractions using orthogonal analytical techniques.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check which fractions contain your product.

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the compound and identifying any impurities. ¹⁹F NMR is particularly useful for fluorinated molecules.[15]

  • Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of your product.

Visual Workflow: Troubleshooting Peak Tailing

The following diagram outlines a logical workflow for diagnosing and solving the common problem of peak tailing when purifying basic compounds on silica gel.

Troubleshooting_Peak_Tailing start Problem: Asymmetrical (Tailing) Peak cause Primary Cause: Analyte interaction with acidic silica silanol groups start->cause Diagnosis solution_branch Select a Solution Path cause->solution_branch Strategy mobile_phase Path 1: Modify Mobile Phase solution_branch->mobile_phase Most Common stationary_phase Path 2: Change Stationary Phase solution_branch->stationary_phase Alternative add_base Action: Add 0.1-1% Triethylamine or NH₃/MeOH to Eluent mobile_phase->add_base equilibrate Crucial Step: Equilibrate column with 5-10 CV of new mobile phase add_base->equilibrate outcome Result: Symmetrical Peak Shape & Improved Resolution equilibrate->outcome use_alumina Option A: Switch to Alumina (Neutral or Basic) stationary_phase->use_alumina use_deactivated Option B: Use Deactivated (End-Capped) Silica stationary_phase->use_deactivated use_rp Option C: Switch to Reversed-Phase (e.g., C18) stationary_phase->use_rp use_alumina->outcome use_deactivated->outcome use_rp->outcome

A decision tree for troubleshooting peak tailing.

References
  • Ting, P. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • (2020). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
  • Pessah, N., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]

  • Péter, A., et al. (2021). Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Molecules. Available at: [Link]

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. Available at: [Link]

  • Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances. Available at: [Link]

  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. Available at: [Link]

  • Boyd Biomedical. (2019). 6 Filtration Challenges in Downstream Biopharmaceutical Production. Boyd Biomedical. Available at: [Link]

  • Ribeiro, A. R., et al. (2019). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. Available at: [Link]

  • PubChem. (n.d.). (R)-ethyl 3-(3,4-difluorobezamido)-1,4'-bipiperidine-1'-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. RSC.org. Available at: [Link]

  • (2020). Hplc free purification of peptides by the use of new capping and capture reagents. Google Patents.
  • Sridhar, G., et al. (2017). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Powers, I. G., et al. (2022). Synthesis of Tetrakis(amino)ethylene-Derived Organic Reductants via Thermal Decomposition of Tris(amino)methanes. The Journal of Organic Chemistry. Available at: [Link]

  • Bhat, G., et al. (2023). Photolysis Products of Fluorinated Pharmaceuticals. Environmental Toxicology and Chemistry. Available at: [Link]

  • Barbe, G. & Charette, A. B. (n.d.). SUPPORTING INFORMATION. Amazon AWS. Available at: [Link]

  • Shimadzu. (n.d.). Gas Chromatography Troubleshooting Guide. Shimadzu. Available at: [Link]

  • MilliporeSigma. (n.d.). Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride. MilliporeSigma. Available at: [Link]

  • Al-Ghananeem, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Cosmetics. Available at: [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Restek. Available at: [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster. Available at: [Link]

  • Ahuja, S. (Ed.). (2007). Chiral Separations by Chromatography. Oxford University Press. Available at: [Link]

  • Scriba, G. K. A. (2008). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. Available at: [Link]

  • Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies for Overcoming Poor Solubility of Fluorinated Organic Compounds

Welcome to the technical support center dedicated to addressing a significant challenge in modern drug development: the poor solubility of fluorinated organic compounds. The strategic incorporation of fluorine into activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a significant challenge in modern drug development: the poor solubility of fluorinated organic compounds. The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a powerful tool for enhancing metabolic stability, binding affinity, and bioavailability.[1][2] However, these benefits often come at the cost of reduced aqueous solubility, a critical hurdle for successful formulation and in-vivo performance.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design. We will explore the underlying causes of poor solubility in fluorinated compounds and offer a range of practical, step-by-step strategies and troubleshooting advice to overcome these challenges.

The Fluorine Solubility Conundrum: Why Are These Compounds So Challenging?

The unique electronic properties of fluorine are a double-edged sword. The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to increased lipophilicity and metabolic stability.[3][4] However, these same properties can also lead to high crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and solvate the individual molecules.

Furthermore, highly fluorinated compounds can exhibit both hydrophobic (water-repelling) and lipophobic (lipid-repelling) characteristics. This "fluorous" nature means they may not readily dissolve in either aqueous or many organic solvent systems, complicating formulation efforts.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the solubilization of fluorinated compounds in a practical question-and-answer format.

Q1: I've tried dissolving my fluorinated compound in common organic solvents like ethanol and methanol with little success. What should I do next?

A1: This is a common starting point and a frequent challenge. When standard solvents fail, a systematic co-solvent screening is the logical next step. The goal is to identify a mixture of solvents that reduces the interfacial tension between your compound and the solvent system.

  • The Rationale: Co-solvents work by altering the polarity of the solvent system to be more favorable for the solute. For fluorinated compounds, which can be nonpolar, a less polar solvent system is often required. The hydrogen bonding capabilities and hydrocarbon regions of co-solvents can disrupt the self-association of water molecules, creating a more accommodating environment for the fluorinated solute.

  • Troubleshooting:

    • Precipitation upon dilution: If your compound dissolves in the co-solvent mixture but precipitates when an aqueous buffer is added, this indicates that the system cannot maintain supersaturation. You may need to screen for a polymeric precipitation inhibitor.

    • No significant improvement: If a wide range of co-solvents shows no improvement, your compound's high crystal lattice energy may be the primary barrier. In this case, more advanced techniques like creating an amorphous solid dispersion (ASD) should be considered.

Q2: I'm considering an Amorphous Solid Dispersion (ASD) for my fluorinated API. How do I choose the right polymer?

A2: Polymer selection is critical for the stability and performance of an ASD. The goal is to disperse the drug in an amorphous state within a polymer matrix, preventing it from recrystallizing.[6] Key factors to consider for fluorinated compounds include:

  • Miscibility and Solubility: The drug and polymer must be miscible to form a single-phase, homogenous system.[7] This can be predicted using Hansen solubility parameters or confirmed experimentally through techniques like differential scanning calorimetry (DSC), which should show a single glass transition temperature (Tg).[8]

  • Glass Transition Temperature (Tg): The polymer should have a high Tg (ideally between 50-180°C for hot-melt extrusion) to ensure the ASD remains stable at typical storage temperatures.[9] A high Tg reduces molecular mobility, which in turn inhibits crystallization.[10]

  • Drug-Polymer Interactions: Strong interactions, such as hydrogen bonding between the drug and the polymer, are crucial for stabilizing the amorphous form.[8] Polymers with hydrogen bond acceptors (e.g., the carbonyl groups in polyvinylpyrrolidone, PVP) are often good candidates for fluorinated compounds that may have hydrogen bond donor moieties.

  • Thermal Stability: The polymer must be stable at the processing temperatures required for methods like hot-melt extrusion.[9]

Polymer Key Characteristics Commonly Used For
PVP (e.g., K12, K30) Good thermal stability, lower viscosity, forms strong hydrogen bonds.[9]General purpose, good for HME at lower temperatures.
PVP VA64 (Copovidone) Good miscibility with many APIs, forms stable ASDs.[8]Broad applicability, often a good starting point for screening.
HPMCAS pH-dependent solubility, good for enteric release and inhibiting crystallization.[1]Targeted release in the intestine.
Soluplus® Graft copolymer with excellent solubilization capabilities.[1]Enhancing solubility of particularly challenging compounds.
Eudragit® EPO pH-sensitive, dissolves at pH < 5.[9]Immediate release in the stomach.

Q3: My ASD, prepared by spray drying, is showing signs of recrystallization during storage. What went wrong?

A3: Recrystallization is a common stability issue for ASDs and indicates that the amorphous state is not being sufficiently maintained.[11] Several factors could be at play:

  • Moisture Absorption: Water acts as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which facilitates recrystallization.[7]

    • Solution: Store the ASD in a desiccated environment. Consider using a polymer with lower hygroscopicity. Ensure proper post-drying to remove residual solvent and water.[2]

  • High Drug Loading: A higher drug-to-polymer ratio increases the thermodynamic driving force for crystallization as the drug molecules are in closer proximity.[1]

    • Solution: If stability is an issue, reduce the drug loading to ensure the API molecules are adequately separated and stabilized by the polymer matrix.

  • Phase Separation: The drug and polymer may not be sufficiently miscible, leading to the formation of drug-rich domains that are prone to crystallization.

    • Solution: Re-evaluate your polymer selection. Ensure that your processing method (e.g., spray drying) achieves a homogenous, single-phase dispersion. Analytical techniques like DSC and X-ray powder diffraction (XRPD) can confirm the amorphous nature and homogeneity of your ASD.[2]

Q4: I'm interested in nanoparticle engineering. When should I choose this approach over an ASD?

A4: Nanoparticle engineering, specifically creating drug nanocrystals, is another powerful technique. The choice between an ASD and nanocrystals depends on the properties of your compound and your development goals.

  • Choose Nanocrystals when:

    • The compound has a very high melting point, making thermal methods like HME challenging.

    • The compound is sensitive to organic solvents used in spray drying.

    • You want to increase the dissolution rate while retaining the crystalline form (which is thermodynamically more stable than the amorphous form).

  • The Rationale: Nanocrystals increase the surface area of the drug, which leads to a faster dissolution rate according to the Noyes-Whitney equation.[12] This can significantly improve bioavailability for dissolution-rate-limited drugs.[13]

  • Considerations: While nanocrystals improve the rate of dissolution, they do not increase the equilibrium solubility to the same extent as an amorphous form.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key solubilization experiments.

Protocol 1: Foundational Solubility Assessment - The Shake-Flask Method

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[14]

Objective: To determine the saturation concentration of a fluorinated compound in a specific solvent or buffer system.

Materials:

  • Test compound (solid form)

  • Solvent/buffer of interest

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.[4]

  • Add a known volume of the desired solvent or buffer to the vial.

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[15]

  • After equilibration, visually confirm that excess solid is still present.

  • Separate the undissolved solid from the solution by either centrifugation or filtration. This step must be performed carefully to avoid disturbing the equilibrium.[16]

  • Withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC.

Protocol 2: Amorphous Solid Dispersion Preparation via Spray Drying

Objective: To create a homogenous amorphous dispersion of a fluorinated API within a polymer matrix.

Materials:

  • Fluorinated API

  • Selected polymer (e.g., PVP VA64)

  • Volatile organic solvent (e.g., acetone, methanol) in which both API and polymer are soluble.[17]

  • Laboratory-scale spray dryer

  • Collection vessel and cyclone separator

Procedure:

  • Solution Preparation: Prepare a solution by completely dissolving the API and the chosen polymer in the selected solvent. It is critical that both components are fully dissolved to prevent crystalline material in the final product.[2]

  • Spray Dryer Setup:

    • Set the inlet temperature to a level that ensures rapid solvent evaporation but does not cause thermal degradation of the API or polymer.

    • Set the atomizing gas flow rate to achieve the desired droplet size.

    • Set the solution feed rate to balance the drying process.

  • Spray Drying:

    • Feed the solution through the atomizer nozzle into the drying chamber. The hot drying gas (typically nitrogen) rapidly evaporates the solvent from the atomized droplets.[18]

    • This rapid evaporation "freezes" the API and polymer in a disordered, amorphous state.[18]

  • Product Collection:

    • The dried solid particles are carried by the gas stream to a cyclone separator, which separates the solid dispersion powder from the gas.[19]

    • Collect the ASD powder from the collection vessel.

  • Post-Drying:

    • Transfer the collected powder to a vacuum oven for secondary drying to remove any residual solvent to acceptable levels.[2]

Protocol 3: Nanocrystal Preparation via Wet-Bead Milling

Objective: To reduce the particle size of a crystalline fluorinated drug to the nanometer range to enhance its dissolution rate.

Materials:

  • Fluorinated API (micronized, if possible)

  • Dispersion medium (typically purified water)

  • Stabilizers (e.g., a polymer like PVP and a surfactant like SDS)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads)

  • High-energy bead mill

Procedure:

  • Dispersion Preparation: Prepare a suspension of the API in an aqueous solution containing the selected stabilizers. A typical starting point is 5% (w/w) drug, 3% (w/w) polymer, and 0.25% (w/w) surfactant.[20]

  • Milling Chamber Setup:

    • Add the milling media to the milling chamber.

    • Add the drug suspension to the chamber.

  • Milling Process:

    • Begin milling at a high speed. The high energy imparted by the colliding beads will fracture the drug crystals, reducing their particle size.

    • Monitor the temperature of the milling chamber to ensure it does not approach the melting point of the drug, which could cause amorphization.

  • Particle Size Monitoring:

    • Periodically take samples and measure the particle size distribution using a technique like laser diffraction.[20]

    • Continue milling until the desired particle size (typically < 500 nm) is achieved. This can take several hours.

  • Product Collection:

    • Separate the nanocrystal suspension from the milling media.

    • The resulting nanosuspension can be used directly or further processed (e.g., by freeze-drying or spray-drying) into a solid dosage form.

Visualization of Workflows and Concepts

Diagrams can clarify complex processes and decision-making pathways. Below are Graphviz representations of key workflows.

Decision Tree for Solubility Enhancement

This diagram outlines a logical progression for selecting an appropriate solubilization strategy.

Solubility_Enhancement_Decision_Tree start Poorly Soluble Fluorinated Compound solubility_assay Perform Shake-Flask Solubility Assay start->solubility_assay is_ionizable Is the compound ionizable? solubility_assay->is_ionizable ph_modification Strategy: pH Modification (Salt Formation) is_ionizable->ph_modification Yes cosolvent_screen Strategy: Co-solvent Screening is_ionizable->cosolvent_screen No is_soluble Solubility Goal Met? ph_modification->is_soluble cosolvent_screen->is_soluble advanced_methods Proceed to Advanced Formulation Strategies is_soluble->advanced_methods No formulation_dev Proceed to Formulation Development is_soluble->formulation_dev Yes asd_vs_nano Assess Thermal Stability & Solvent Sensitivity advanced_methods->asd_vs_nano asd Strategy: Amorphous Solid Dispersion (ASD) asd_vs_nano->asd Thermally Stable nano Strategy: Nanocrystal Formulation asd_vs_nano->nano Thermally Labile or Solvent Sensitive asd->formulation_dev nano->formulation_dev

Caption: A decision tree to guide the selection of a suitable solubility enhancement technique.

Amorphous Solid Dispersion (ASD) Workflow via Spray Drying

This diagram illustrates the key steps in preparing an ASD using the spray drying method.

ASD_Spray_Drying_Workflow cluster_prep Preparation cluster_process Processing cluster_post Post-Processing & QC sol_prep 1. Prepare Solution (API + Polymer + Solvent) atomize 2. Atomization (Droplet Formation) sol_prep->atomize drying 3. Rapid Drying (Solvent Evaporation) atomize->drying collection 4. Cyclone Separation (Powder Collection) drying->collection vac_dry 5. Secondary Drying (Vacuum Oven) collection->vac_dry qc 6. Characterization (XRPD, DSC, Solubility) vac_dry->qc final_product Stable ASD Powder qc->final_product

Caption: The workflow for preparing an Amorphous Solid Dispersion using spray drying.

References

  • Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. (n.d.). PMC.
  • Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug. (2022, November 9). GSC Online Press.
  • Application of the combination of ball-milling and hot-melt extrusion in the development of an amorphous solid dispersion of a poorly water-soluble drug with high melting point. (n.d.). RSC Advances.
  • Preparation of Nanocrystal technology for Aqueous Insoluble Drugs. (2022, September 9). Encyclopedia.pub.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
  • Nanocrystal Preparation of Poorly Water-Soluble Drugs with Low Metal Contamination Using Optimized Bead-Milling Technology. (2022, November 28). PMC.
  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.
  • Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy. (2023, November 30). Pharma Excipients.
  • A method selection decision tree with the commonly used manufacturing processes for preparing ASDs. (2025, April 4). ijrti.org.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.
  • Nanocrystal Technology For Oral Delivery of Poorly Water-Soluble Drugs. (2010, October 28). FABAD Journal of Pharmaceutical Sciences.
  • noncovalent fluorous interactions: new approaches for drug discovery. (n.d.). AIR Unimi.
  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. (2025, April 28). JACS Au.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Preparation of Nanocrystals for Insoluble Drugs by Top-Down Nanotechnology with Improved Solubility and Bioavailability. (2020, February 28). MDPI.
  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. (n.d.).
  • Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs | Request PDF. (2025, December 9).
  • Technical Support Center: Amorphous Solid Dispersion of Poorly Soluble Flavonoids. (n.d.). Benchchem.
  • Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. (2011, October 31). PubMed.
  • Fluorinated PLGA Nanoparticles for Enhanced Drug Encapsulation and 19F NMR Detection. (n.d.). SciSpace.
  • Formulation: Creating Spray-Dried Dispersions to Improve API Solubility. (2018, March 8).
  • Ionogels Derived from Fluorinated Ionic Liquids to Enhance Aqueous Drug Solubility for Local Drug Administr
  • Fluorinated PLGA Nanoparticles for Enhanced Drug Encapsulation and 19 F NMR Detection. (2020, August 6).
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC.
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19).
  • Physics-Based Solubility Prediction for Organic Molecules. (2025, July 29). PMC.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
  • How to Select Excipients in Drug Formul
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Perspectives in solubility measurement and interpret
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012, December 12). JMPAS.
  • Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions. (2025, November 22).
  • Improving API Solubility Using Spray Drying with Polyvinyl Alcohol. (n.d.). Sigma-Aldrich.
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14).
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023, April 26). Auctores.
  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23).
  • Amorphous Solid Dispersion Formulations Using The Spray Dry Process. (2014, February 20). YouTube.
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3).
  • SPRAY-DRIED DISPERSION TECHNOLOGY. (2023, April 1). World Journal of Pharmaceutical Science and Research.
  • Manufacturing Amorphous Solid Dispersions With Improved Solid-St
  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (2021, October 9). MDPI.
  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. (2016, August 4). asiapharmaceutics.info.
  • Method for screening of solid dispersion formulations of low-solubility compounds—Miniaturization and automation of solvent casting and dissolution testing. (n.d.). Ovid.
  • Excipient Selection In Parenteral Formul
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.

Sources

Troubleshooting

Technical Support Center: Optimizing N-Benzylation of Piperidines

Welcome to the technical support center for the N-benzylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-benzylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental synthetic transformation. The N-benzyl piperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous approved drugs and clinical candidates.[1][2] The benzyl group can establish critical cation-π interactions with biological targets, while the piperidine ring offers a versatile three-dimensional framework for optimizing pharmacological properties.[1][2]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you achieve optimal reaction outcomes.

Core Methodologies: An Overview

The synthesis of N-benzylpiperidines is primarily achieved through two robust and widely adopted methods: Direct Nucleophilic Substitution (SN2) and Reductive Amination.[1] Understanding the mechanism and key parameters of each is crucial for selecting the appropriate strategy and for effective troubleshooting.

  • Method A: Direct Alkylation (SN2 Reaction): This classic approach involves the reaction of a piperidine derivative with a benzyl halide (e.g., benzyl bromide or chloride). The piperidine nitrogen acts as a nucleophile, displacing the halide in a bimolecular substitution. A base is required to neutralize the hydrohalic acid byproduct.[1]

N_Benzylation_Pathways cluster_0 Method A: Direct Alkylation (SN2) cluster_1 Method B: Reductive Amination A_Piperidine Piperidine A_Reaction SN2 Reaction A_Piperidine->A_Reaction A_BenzylHalide Benzyl Halide (Bn-X) A_BenzylHalide->A_Reaction A_Base Base (e.g., K₂CO₃) A_Base->A_Reaction A_Product N-Benzylpiperidine A_Reaction->A_Product A_Byproduct H-X + Base-H⁺ A_Reaction->A_Byproduct B_Piperidine Piperidine B_Iminium Iminium Ion Intermediate B_Piperidine->B_Iminium B_Benzaldehyde Benzaldehyde B_Benzaldehyde->B_Iminium B_Reduction In Situ Reduction B_Iminium->B_Reduction B_ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) B_ReducingAgent->B_Reduction B_Product N-Benzylpiperidine B_Reduction->B_Product Troubleshooting_Workflow cluster_DA cluster_RA Start Low Yield or Reaction Failure Method Which Method? Start->Method DA Direct Alkylation Method->DA SN2 RA Reductive Amination Method->RA DA_Cause1 Check Base & Solvent (K₂CO₃ in MeCN/DMF?) DA->DA_Cause1 DA_Cause2 Check Reagents (Use BnBr? Purity?) DA_Cause1->DA_Cause2 DA_Cause3 Increase Temperature (Heat to 60-80°C?) DA_Cause2->DA_Cause3 DA_Cause4 Side Product? (Quaternization) DA_Cause3->DA_Cause4 Solution Reaction Optimized DA_Cause4->Solution RA_Cause1 Check Iminium Formation (Add cat. AcOH? Pre-stir?) RA->RA_Cause1 RA_Cause2 Check Reducing Agent (Using NaBH(OAc)₃?) RA_Cause1->RA_Cause2 RA_Cause3 Ensure Anhydrous Conditions RA_Cause2->RA_Cause3 RA_Cause3->Solution

Sources

Optimization

Mechanistic Insight: The Causality of Hydrodefluorination

Welcome to the Technical Support Center for Late-Stage Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals whose synthetic campaigns have been derailed by an une...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Late-Stage Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals whose synthetic campaigns have been derailed by an unexpected loss of fluorine.

Fluorine is a privileged atom in medicinal chemistry, heavily relied upon to improve metabolic stability, modulate pKa, and enhance lipophilicity. However, during transition-metal-catalyzed cross-coupling reactions (such as Suzuki or Buchwald-Hartwig couplings), the highly polarized C–F bond can undergo undesired activation, leading to hydrodefluorination (HDF) —the replacement of your carefully installed fluorine atom with a hydrogen atom.

This guide is designed to provide you with the mechanistic causality, troubleshooting logic, and self-validating protocols needed to suppress HDF and rescue your cross-coupling yields.

To prevent HDF, you must understand how it competes with your desired catalytic cycle. The C–F bond has a high bond dissociation energy (>100 kcal/mol), making it generally inert. However, once an electron-rich transition metal (like Pd or Ni) oxidatively adds into a nearby C–X bond (or directly into the C–F bond), the resulting metal-fluoride intermediate is highly basic.

If transmetalation is slow, this basic intermediate will abstract a proton or hydride from the surrounding environment—typically from protic solvents, alkoxide bases, or even the ligand itself. This generates a metal-hydride species that rapidly undergoes reductive elimination, yielding the des-fluoro byproduct.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-F or C-X Cleavage) Pd0->OxAdd Ar-F PdII_F [Pd(II)(Ar)(F)] Intermediate OxAdd->PdII_F Transmet Transmetalation with Ar'-B(OH)2 PdII_F->Transmet Desired Path Hydride Hydride Abstraction (Solvent/Base) PdII_F->Hydride Side Reaction PdII_Ar [Pd(II)(Ar)(Ar')] Transmet->PdII_Ar Product_CC Ar-Ar' (Desired Cross-Coupling) PdII_Ar->Product_CC Reductive Elim. Product_CC->Pd0 Catalyst Regeneration PdII_H [Pd(II)(Ar)(H)] Hydride->PdII_H Product_HDF Ar-H (Undesired HDF) PdII_H->Product_HDF Reductive Elim. Product_HDF->Pd0 Catalyst Regeneration

Figure 1: Mechanistic divergence in Pd-catalyzed cross-coupling: Transmetalation vs. Hydrodefluorination.

Troubleshooting FAQs

Q1: I am seeing complete conversion of my fluoroarene, but LC-MS shows an[M-19] peak (loss of F, gain of H). How do I diagnose the hydride source? A1: The most definitive diagnostic tool is deuterium labeling. Run your reaction in a deuterated solvent (e.g., THF-d8 or Toluene-d8). If your LC-MS or NMR shows deuterodefluorination (incorporation of D instead of H), your solvent is the hydride donor. If not, the hydride is likely originating from your base (e.g., via β -hydride elimination of an alkoxide) or the alkyl groups on your phosphine ligand.

Q2: What role does solvent selection play in suppressing HDF? A2: Solvents with accessible α -protons or those capable of acting as hydrogen atom donors are the primary culprits for HDF. In fact, when researchers intentionally want to perform HDF for molecular editing, they use secondary alcohols like isopropanol to drive the reaction [2]. To suppress HDF, you must switch to strictly apolar, non-protic solvents such as toluene or benzene.

Q3: Can I use standard Buchwald-Hartwig conditions (Pd, NaOtBu, Dioxane) on a scaffold with a pendant aliphatic fluoride? A3: It is highly risky. Alkoxide bases like sodium tert-butoxide (NaOtBu) are classic promoters of HDF. If sterically hindered, or if trace alcohol impurities are present, the alkoxide can undergo β -hydride elimination, directly feeding a Pd–H intermediate into the catalytic cycle. You should switch to a weaker, non-hydridic inorganic base like Cs₂CO₃ or K₃PO₄.

Q4: How do I choose the right ligand to favor cross-coupling over HDF? A4: You must choose a ligand that accelerates the desired transmetalation and reductive elimination steps so they outcompete the background hydride transfer. Bulky, electron-rich ligands are ideal. For instance, in the Suzuki cross-coupling of alkyl fluorides, utilizing tri(o-tolyl)phosphine effectively suppresses HDF and homocoupling, pushing cross-coupling yields above 90% [1].

Quantitative Data: Reaction Condition Impact on HDF

The table below summarizes how specific combinations of catalysts, ligands, solvents, and bases dictate the bifurcation between successful cross-coupling and catastrophic hydrodefluorination.

Catalyst SystemLigandSolventBaseCross-Coupling Yield (%)HDF Byproduct (%)Causality / Rationale
Pd(OAc)₂PPh₃THFNaOtBu12%78%THF donates hydrides; NaOtBu undergoes β -hydride elimination.
Pd(dba)₂XPhosIsopropanolK₂CO₃5%92%Isopropanol is a potent transfer hydrogenation agent [2].
Pd(dba)₂ P(o-tol)₃ Toluene Cs₂CO₃ 95% <2% Apolar solvent and inorganic base eliminate hydride sources; bulky ligand accelerates transmetalation [1].

Self-Validating Protocol: HDF-Suppressed Suzuki-Miyaura Cross-Coupling

This protocol is engineered as a self-validating system. By strictly controlling the chemical environment and utilizing specific checkpoints, you can ensure that the thermodynamic sink of the reaction remains the C–C bond formation, not C–F reduction.

Objective: Couple an alkyl or aryl fluoride with an arylboronic acid while maintaining HDF byproducts below 5%.

Validation Checkpoint: Pull a 50 µL aliquot at the 1-hour mark for GC-MS analysis. Quantify the Ar–F (Starting Material) vs. Ar–H (HDF) vs. Ar–Ar' (Product) ratio. If Ar–H > 5% at this early stage, your solvent or base system is compromised by moisture or protic impurities. Halt the reaction and re-purify your reagents.

Step-by-Step Methodology:

  • Glovebox Preparation: Inside a nitrogen-filled glovebox (O₂ < 1 ppm, H₂O < 1 ppm), charge an oven-dried Schlenk flask with the fluorinated substrate (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Expertise Note: Cs₂CO₃ is strictly required over alkoxides to eliminate base-driven β -hydride elimination pathways.

  • Catalyst Loading: Add Pd(dba)₂ (5 mol%) and tri(o-tolyl)phosphine (10 mol%).

    • Expertise Note: The extreme steric bulk of P(o-tol)₃ forces the Pd(II) intermediate into a conformation that accelerates reductive elimination of the cross-coupled product, kinetically outcompeting hydride abstraction [1].

  • Solvent Addition: Add anhydrous, thoroughly degassed Toluene to achieve a 0.2 M concentration.

    • Expertise Note: Toluene lacks accessible α -protons and cannot act as a hydrogen atom donor, effectively shutting down solvent-mediated HDF pathways [3].

  • Reaction Initiation: Seal the Schlenk flask, remove it from the glovebox, and stir vigorously at 100 °C for 12 hours.

  • Quench & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Analysis: Concentrate the filtrate under reduced pressure and analyze the crude mixture via ¹⁹F NMR (using an internal standard like trifluorotoluene) to precisely quantify any trace HDF before proceeding to column chromatography.

References

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes Source: American Chemical Society (ACS) / Organic Letters URL:[Link]

  • Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery Source: American Chemical Society (ACS) / Journal of the American Chemical Society URL:[Link]

Reference Data & Comparative Studies

Validation

comparing spectral data of fluorinated vs. non-fluorinated piperidines

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals evaluating the physicochemical and spectral shifts induced by the fluorination of piperidine scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals evaluating the physicochemical and spectral shifts induced by the fluorination of piperidine scaffolds.

Introduction: The Bioisosteric Power of Fluorine

The piperidine ring is one of the most ubiquitous pharmacophores in FDA-approved drugs. However, its high basicity and metabolic liability often require optimization. The targeted substitution of a hydrogen atom with a fluorine atom (creating fluorinated piperidines) is a premier bioisosteric strategy[1].

Because fluorine is the most electronegative element and possesses a van der Waals radius closely mimicking oxygen (rather than hydrogen), its introduction fundamentally alters the molecule's electron density. This guide provides an objective, data-driven comparison of the spectral data (NMR, IR, MS) and conformational dynamics between non-fluorinated and fluorinated piperidines, equipping scientists with the analytical causality needed to validate these critical building blocks.

Conformational Dynamics: The Causality Behind the Spectra

To interpret the spectral data of fluorinated piperidines, one must first understand their unique 3D architecture. In a standard non-fluorinated piperidine, bulky substituents overwhelmingly prefer the equatorial position to minimize 1,3-diaxial steric strain.

However, introducing a fluorine atom at the C3 position inverts this paradigm. 3-Fluoropiperidine exhibits a strong preference for the axial conformation in solution[2]. This counterintuitive behavior is driven by three stereoelectronic forces:

  • Hyperconjugation (The Gauche Effect): The axial orientation places the highly polarized C-F bond antiperiplanar to adjacent C-H bonds, enabling electron donation from the σCH​ orbitals into the low-lying σCF∗​ antibonding orbital.

  • Charge-Dipole Interactions: In protonated piperidines, the axial fluorine is spatially closer to the positively charged nitrogen, creating a stabilizing electrostatic interaction[2].

  • Dipole Minimization: The axial conformation minimizes the net molecular dipole moment, a state highly favored in non-polar solvents.

ConformationalEquilibrium Eq Equatorial-F Conformer (Higher Energy) Ax Axial-F Conformer (Dominant in Solution) Eq->Ax Fluorine Gauche Effect Forces Stereoelectronic Drivers: 1. Charge-Dipole Interactions 2. Hyperconjugation (σCH → σ*CF) 3. Solvation Polarity Forces->Ax Stabilizes

Conformational equilibrium of 3-fluoropiperidine driven by stereoelectronic forces.

Comparative Spectral Signatures

The introduction of the spin-1/2 19 F nucleus (100% natural abundance) creates profound splitting patterns and chemical shifts across all NMR spectra. Below is the quantitative comparison of standard piperidine versus 3-fluoropiperidine.

Table 1: Quantitative Spectral & Physicochemical Comparison
ParameterPiperidine (Non-Fluorinated)3-FluoropiperidineCausality & Analytical Notes
Basic pKa​ ~11.2~8.5Electronegative inductive effect of F withdraws electron density from N, reducing basicity[3].
1 H NMR (C3-H) 1.4 – 1.6 ppm (m)4.5 – 4.9 ppm (dm, 2JHF​≈48 Hz)Strong deshielding by the geminal fluorine; massive geminal scalar coupling splits the signal[2].
13 C NMR (C3) ~25.4 ppm (s)~88.0 ppm (d, 1JCF​≈170 Hz)Direct C-F spin-spin coupling. Adjacent carbons (C2, C4) also split by 2JCF​ (~15-25 Hz).
19 F NMR N/A-160 to -180 ppm (m)Highly sensitive to axial/equatorial orientation. Axial F typically resonates upfield compared to equatorial.
FT-IR N/AStrong band at 1000–1100 cm −1 The highly polarized C-F bond creates a massive change in dipole moment during stretching[4].
MS Fragmentation M-1, M-29M-20 (Loss of HF)High C-F bond strength often leads to intact HF elimination rather than simple F loss[1].
Deep Dive: Exploiting the Karplus Relationship

In 1 H NMR, the vicinal coupling constant ( 3JHF​ ) between the fluorine atom and adjacent protons is the definitive proof of conformation. Because 3-fluoropiperidine prefers the axial state, the fluorine atom is in a gauche relationship (~60° dihedral angle) with the equatorial protons, and an antiperiplanar relationship (~180° dihedral angle) with the axial protons. According to the Karplus equation, the axial-axial 3JHF​ coupling will be massive (~30–40 Hz), whereas the axial-equatorial coupling will be much smaller (~10–15 Hz).

Self-Validating Experimental Protocols

To ensure reproducibility and prevent artifacts (such as acid-catalyzed conformational shifts), the following multi-modal workflow must be strictly adhered to.

SpectralWorkflow Prep Sample Preparation (Anhydrous CDCl3 / Internal Stds) NMR Multinuclear NMR (1H, 13C, 19F, 2D-NOESY) Prep->NMR IR FT-IR Spectroscopy (ATR-IR) Prep->IR MS Mass Spectrometry (EI-GC/MS) Prep->MS Data Data Synthesis & Structural Validation NMR->Data J-Couplings & Shifts IR->Data C-F Stretch Band MS->Data HF Loss Fragmentation

Multi-modal spectral acquisition workflow for validating fluorinated piperidines.

Protocol A: Multinuclear NMR Acquisition

Objective: Determine substitution regiochemistry and exact 3D conformation.

  • Sample Preparation: Dissolve 15-20 mg of the piperidine analyte in 0.6 mL of strictly anhydrous CDCl 3​ . Causality: Trace water or acid will protonate the basic piperidine nitrogen, drastically altering the pKa​ -dependent conformational equilibrium and shifting the 19 F signals[3].

  • Internal Referencing: Add 0.05% v/v Fluorobenzene (-113.15 ppm) or Trichlorofluoromethane (CFCl 3​ , 0.0 ppm) as an internal 19 F standard.

  • 19 F Acquisition Parameters: Set the spectral width to at least 250 ppm to capture all potential signals. Crucial: Set the relaxation delay ( d1​ ) to ≥3 seconds. Causality: 19 F nuclei possess highly variable and often long T1​ relaxation times; insufficient delays will result in inaccurate integration.

  • Decoupling Experiments: Acquire both 19 F and 19 F{ 1 H} (proton-decoupled) spectra. The decoupled spectrum collapses complex multiplets into singlets, verifying the number of unique fluorine environments.

Protocol B: Orthogonal Validation via FT-IR and GC-MS

Objective: Confirm functional group presence and structural integrity.

  • FT-IR (ATR): Place 1-2 μ L of the neat liquid (or 1 mg solid) directly onto a diamond ATR crystal. Apply pressure.

  • IR Analysis: Scan from 4000 to 400 cm −1 . Validate the presence of an intense, broad absorption band between 1000–1100 cm −1 . Causality: The C-F stretch is one of the strongest bands in infrared spectroscopy due to the massive change in the dipole moment during vibration[4].

  • GC-MS (EI, 70 eV): Inject 1 μ L of a 1 mg/mL sample solution. Analyze the fragmentation pattern. Look for the molecular ion ( M+ ) and the diagnostic M−20 peak. Causality: The highly stable C-F bond resists simple homolytic cleavage; instead, the molecule undergoes a characteristic neutral loss of hydrogen fluoride (HF)[1].

Conclusion

Transitioning from a non-fluorinated to a fluorinated piperidine scaffold is not merely a substitution of mass; it is a fundamental rewiring of the molecule's electronics, basicity, and 3D space. By understanding the causality behind the fluorine gauche effect and mastering the nuances of 19 F NMR scalar coupling, researchers can confidently design and validate next-generation therapeutics.

References

  • Nairoukh, Z., Strieth‐Kalthoff, F., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry–A European Journal.[Link]

  • Di Pisa, M., et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry.[Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[Link]

  • Pandeya, S. N., et al. (2012). Synthesis and evaluation of 4-substituted semicarbazones of levulinic acid for anticonvulsant activity. Journal of Advanced Pharmaceutical Technology & Research.[Link]

Sources

Comparative

Comparative Biological Activity and Physicochemical Profiling of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate vs. Analogs

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Structure-Property Relationships (SPR), ADME-Tox Optimization, and Assay Methodologies Executive Summary: The Privil...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Structure-Property Relationships (SPR), ADME-Tox Optimization, and Assay Methodologies

Executive Summary: The Privileged Nature of the Fluorinated Piperidine Scaffold

In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized saturated heterocycles. However, traditional non-fluorinated piperidines often present significant developmental hurdles, including high basicity (typically resulting in a pKa > 9.5). This elevated basicity leads to near-complete protonation at physiological pH, which can drive off-target liabilities—most notably, binding to the hERG potassium channel (resulting in cardiotoxicity) and poor passive membrane permeability[1].

Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (CAS 1303972-84-0) represents a highly optimized building block designed to circumvent these issues. By introducing a gem-difluoro moiety at the C3 position, drug designers can fundamentally alter the electronic environment of the basic nitrogen. This guide objectively compares the physicochemical and biological performance of this compound against its non-fluorinated and isomeric analogs, detailing the causality behind its superior ADME-Tox profile and providing the self-validating protocols necessary to evaluate these metrics in the lab.

Mechanistic Rationale: Causality of the "Fluorine Effect"

To understand the biological activity of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate, one must analyze the distance-dependent inductive effect (-I) of fluorine[2].

  • Basicity Attenuation: Fluorine is the most electronegative element. When two fluorine atoms are placed at the C3 position (beta to the nitrogen), their combined electron-withdrawing effect strongly pulls electron density away from the nitrogen lone pair. This dramatically lowers the basicity of the amine.

  • Positional Causality (3,3- vs. 4,4-difluoro): The inductive effect decays rapidly with distance. Therefore, gem-difluorination at the C3 position (two bonds away from nitrogen) results in a much more profound pKa drop (ΔpKa ~ -2.5 to -3.0) compared to substitution at the C4 position (three bonds away, ΔpKa ~ -1.5)[3].

  • Target Binding Implications: The reduced basicity directly impacts receptor engagement. For instance, in the development of Dopamine 4 Receptor (D4R) antagonists, 3,3-difluoropiperidine analogs demonstrated altered binding kinetics—interacting with Glu183 but failing to form traditional salt bridges with Asp112 due to the reduced protonation state of the nitrogen[4]. Similarly, this scaffold has been successfully leveraged to improve the cardiovascular safety index of NR2B NMDA receptor antagonists[5].

Pathway N1 Gem-Difluorination at C3 N2 Strong Inductive Effect (-I) N1->N2 N3 pKa Attenuation (ΔpKa ~ -3.0) N2->N3 N4 Reduced Protonation (pH 7.4) N3->N4 N5 Decreased hERG Affinity N4->N5 Safety N6 Increased Permeability N4->N6 Efficacy

Logical pathway linking C3-fluorination to basicity attenuation and optimized ADME-Tox profiles.

Comparative Physicochemical & Biological Data

The table below summarizes the quantitative structure-property relationship (QSPR) data comparing the target compound with its structural alternatives. Note: Values represent established medicinal chemistry heuristics for the de-benzylated secondary amine equivalents, as the N-benzyl group is typically cleaved post-synthesis or evaluated as a highly lipophilic anchor.

Compound ScaffoldSubstitution PatternEst. pKa (N-H equivalent)Est. cLogPhERG Liability RiskMetabolic Stability (HLM)
Ethyl 1-benzylpiperidine-4-carboxylate None9.5 - 10.03.2High Low (Rapid N-oxidation)
Ethyl 1-benzyl-3-fluoropiperidine-4-carboxylate 3-Fluoro (Mono)8.0 - 8.53.4ModerateModerate
Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate 4,4-Difluoro (Gamma)7.5 - 8.03.6Moderate-LowHigh
Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate 3,3-Difluoro (Beta) 6.5 - 7.0 3.6 Low High (Blocks CYP metabolism)

Key Takeaways from the Data:

  • Optimal pKa: The 3,3-difluoro analog pushes the pKa into the 6.5–7.0 range. At physiological pH (7.4), the molecule exists predominantly in its neutral form, drastically reducing hERG binding (which favors positively charged amines)[1].

  • Metabolic Shielding: The gem-difluoro group sterically and electronically shields the adjacent carbon atoms from Cytochrome P450-mediated oxidation, resulting in superior Human Liver Microsome (HLM) stability compared to the non-fluorinated counterpart.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems . Each protocol includes mandatory internal controls to verify assay performance before data interpretation.

Protocol A: pKa Determination via Potentiometric Titration

Causality: Accurately measuring the pKa confirms the inductive attenuation achieved by fluorination.

  • Preparation: Dissolve 2 mg of the test compound in 10 mL of a co-solvent system (e.g., 50% Methanol/Water) to ensure solubility.

  • Internal Control Validation: Run a parallel titration using Labetalol (known pKa ~7.4) and Propranolol (known pKa ~9.5). If the controls deviate by >0.1 log units from literature values, recalibrate the pH electrode.

  • Titration: Acidify the solution to pH 2.0 using 0.1 M HCl. Gradually titrate with 0.1 M NaOH under a nitrogen atmosphere at 25°C, recording the pH after each 0.01 mL addition.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the inflection point. Extrapolate the aqueous pKa using the Yasuda-Shedlovsky extrapolation method to account for the co-solvent.

Protocol B: In Vitro Metabolic Stability (HLM Clearance)

Causality: Evaluates how effectively the fluorine atoms shield the piperidine ring from oxidative metabolism.

  • Assay Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

  • Internal Controls: Include Verapamil (High clearance control) and Warfarin (Low clearance control) in separate wells. The assay is only valid if Verapamil shows >80% depletion and Warfarin shows <10% depletion at 45 minutes.

  • Incubation: Add the test compound (1 µM final concentration). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

  • Quenching & Analysis: Aliquot 50 µL at time points 0, 15, 30, and 45 minutes into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol C: Automated Patch-Clamp for hERG Liability

Causality: Directly measures the reduction in cardiotoxicity due to the lowered basicity of the 3,3-difluoro scaffold.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel.

  • Internal Control: Apply Dofetilide (10 nM) as a positive control. The system is validated only if Dofetilide produces >90% tail current inhibition.

  • Electrophysiology: Using a planar patch-clamp system, hold the membrane potential at -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.

  • Compound Application: Perfuse the test compound at varying concentrations (0.1 µM to 30 µM).

  • Quantification: Calculate the IC50​ based on the percentage reduction of the peak tail current relative to the vehicle control.

Workflow S1 Compound Preparation S2 Potentiometric pKa Titration S1->S2 S3 Microsomal Stability (HLM) S2->S3 S4 Automated Patch-Clamp S3->S4 S5 Data Synthesis & SAR Modeling S4->S5

Step-by-step experimental workflow for evaluating the physicochemical and safety profiles of analogs.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry - ACS Publications[Link][1]

  • (Phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds ChemRxiv[Link][4]

  • US10221182B2 - 3,3-difluoro-piperidine derivatives as NR2B NMDA receptor antagonists Google Patents[5]

  • Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery ResearchGate[Link][2]

Sources

Validation

A Comparative Guide to the Conformational Analysis of 3,3-Difluoropiperidine Ring Systems

For researchers, medicinal chemists, and drug development professionals, understanding and controlling the three-dimensional shape of a molecule is paramount. The piperidine ring is a cornerstone of medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, understanding and controlling the three-dimensional shape of a molecule is paramount. The piperidine ring is a cornerstone of medicinal chemistry, appearing in numerous approved drugs. The strategic introduction of fluorine atoms onto this scaffold offers a powerful tool to modulate a drug candidate's physicochemical and pharmacokinetic properties, including metabolic stability, pKa, and binding affinity.

While significant research has illuminated the conformational behavior of mono- and vicinally-fluorinated piperidines, the gem-difluorinated 3,3-difluoropiperidine motif remains a less-explored yet highly valuable building block.[1][2] This guide provides an in-depth comparison of the conformational landscape of 3,3-difluoropiperidine, contrasting it with its non-fluorinated and mono-fluorinated analogues. We will delve into the underlying stereoelectronic forces, provide field-proven experimental and computational protocols for analysis, and discuss the implications for rational drug design.

Part 1: The Piperidine Scaffold - A Conformational Baseline

The unsubstituted piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. This results in two distinct substituent positions: axial (perpendicular to the ring plane) and equatorial (in the plane of the ring). For most substituents, the equatorial position is sterically favored to avoid 1,3-diaxial interactions. The piperidine ring is conformationally dynamic, undergoing a rapid "ring flip" that interconverts the two chair forms, thereby exchanging axial and equatorial positions.

Caption: Chair-chair interconversion of a substituted piperidine.

Part 2: A Single Fluorine's Influence: The 3-Fluoropiperidine Anomaly

The introduction of a single, highly electronegative fluorine atom at the 3-position dramatically alters the ring's conformational preference in a counterintuitive way. Despite the potential for steric clash, the axial conformation of the fluorine atom is often favored, particularly when the piperidine nitrogen is protonated.[3][4][5] This departure from simple sterics is a direct consequence of powerful stereoelectronic interactions.

Two primary forces are responsible for this "axial-F preference":

  • Hyperconjugation (Gauche Effect): The gauche arrangement between the fluorine and the nitrogen allows for a stabilizing donation of electron density from an anti-periplanar C-H sigma (σ) bonding orbital into the low-lying C-F sigma-star (σ) antibonding orbital (σC-H → σC-F).[5][6] This interaction is a classic example of the gauche effect.[7][8][9]

  • Charge-Dipole Interaction: In the protonated (piperidinium) form, a strong, attractive electrostatic interaction occurs between the positive charge on the ammonium group (N-H+) and the partial negative charge on the axial fluorine atom (Cδ+-Fδ-).[5] This interaction significantly stabilizes the axial conformer.

The balance of these forces can be tuned by the nitrogen substituent and the polarity of the solvent, making the 3-fluoropiperidine ring a conformationally switchable system.[10]

Caption: Dominant stabilizing forces in axial 3-fluoropiperidinium.

Part 3: The 3,3-Difluoropiperidine System: A New Conformational Paradigm

Introducing a second fluorine at the 3-position creates a gem-difluoro moiety, which fundamentally alters the stereoelectronic landscape compared to its mono-fluorinated counterpart. The simple chair conformation is maintained, but the interplay of forces governing its preference becomes more complex. One fluorine atom must be axial (Fₐₓ) and the other equatorial (Fₑq).

Key conformational drivers for 3,3-difluoropiperidine include:

  • The Anomeric Effect: A crucial interaction arises from the donation of electron density from the nitrogen lone pair (nN) into the antibonding orbital of the adjacent axial C-F bond (nN → σ*C-Fₐₓ).[11][12] This is a generalized anomeric effect, which strongly stabilizes a conformation where the nitrogen lone pair is anti-periplanar to the axial C-F bond.[13] This effect is expected to be a dominant factor in the neutral amine.

  • Competing Hyperconjugation: The stabilizing σC-H → σ*C-F hyperconjugation observed in 3-fluoropiperidine is still present. However, in the 3,3-difluoro system, there are competing interactions involving both the axial and equatorial C-F bonds, potentially altering the overall energetic contribution.

  • Modified Dipole Moment: The CF₂ group creates a strong local dipole. This changes the overall molecular dipole moment compared to piperidine or 3-fluoropiperidine, influencing solvation energies and interactions with biological targets.

  • Inductive Effect on pKa: The powerful electron-withdrawing nature of the CF₂ group significantly lowers the basicity of the piperidine nitrogen. Studies on related gem-difluorinated cycloalkanes show a pKa decrease of 0.3-0.5 units.[14][15] This modulation is a key feature for medicinal chemists aiming to fine-tune the ionization state of a drug at physiological pH.

Comparative Data on Conformational Drivers

FeaturePiperidine3-Fluoropiperidine3,3-Difluoropiperidine (Predicted)
Primary Conformation ChairChairChair
Key Electronic Effect NoneHyperconjugation (σC-H → σC-F)Anomeric Effect (nN → σC-Fₐₓ)
Dominant Conformer Equatorial (for most substituents)Axial-F (especially when protonated)[3]Strong preference for one chair conformer, dictated by the anomeric effect
pKa (relative) BaselineSlightly LowerSignificantly Lower (~0.5 pKa units)[14][15]

Part 4: A Validated Workflow for Conformational Analysis

A robust analysis of these systems requires a synergistic approach combining experimental spectroscopy and computational modeling.

G cluster_Workflow Integrated Conformational Analysis Workflow Start Hypothesize Conformations DFT Computational Modeling (DFT) - Optimize Geometries - Calculate Relative Energies - Predict NMR Parameters Start->DFT NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, NOE) - Measure Coupling Constants - Observe NOEs Start->NMR Compare Compare Experimental & Predicted Data DFT->Compare NMR->Compare Compare->DFT Poor Correlation Refine Refine Conformational Model Compare->Refine Good Correlation Xray X-ray Crystallography (If crystal available) - Definitive Solid-State Structure Xray->Refine Provides solid-state validation

Caption: Workflow for robust conformational analysis.

Experimental Protocol 1: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the primary experimental tool for determining molecular conformation in solution. For fluorinated compounds, ¹⁹F NMR provides an exceptionally sensitive and direct probe.[16][17][18]

Objective: To determine the dominant chair conformation and the orientation of the fluorine atoms by measuring proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the 3,3-difluoropiperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆) in a standard NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[10]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to observe the chemical shifts and multiplicities of the piperidine ring protons.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. The CF₂ group will typically appear as a pair of doublets (or a more complex pattern if coupled to other protons) due to geminal F-F coupling.

    • Acquire a high-resolution, proton-coupled ¹⁹F NMR spectrum to accurately measure the vicinal ³JHF coupling constants.

    • Perform 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C/¹⁹F) to unambiguously assign all proton, carbon, and fluorine signals.

    • (Optional) Perform a 2D NOESY or ROESY experiment to identify through-space correlations, which can confirm axial/equatorial relationships.

  • Data Analysis & Interpretation:

    • Extract all relevant coupling constants.

    • Key Diagnostic Couplings: Vicinal (3-bond) couplings are dependent on the dihedral angle (Karplus relationship).

      • ³J(Hₐₓ, Hₐₓ): Typically large (8-13 Hz), indicating a ~180° dihedral angle.

      • ³J(Hₐₓ, Hₑq) & ³J(Hₑq, Hₑq): Typically small (2-5 Hz), indicating ~60° dihedral angles.

      • ³J(Fₐₓ, Hₐₓ): Typically large (~30-45 Hz).[3]

      • ³J(Fₑq, Hₐₓ) & ³J(Fₑq, Hₑq): Typically small (~5-15 Hz).[3]

    • By matching the observed large and small coupling constants to the expected values for a rigid chair conformation, the orientation of the protons and, by extension, the fluorine atoms can be confidently assigned.

Experimental Protocol 2: Computational Chemistry (DFT) Analysis

Density Functional Theory (DFT) calculations are an indispensable tool for validating experimental findings and providing energetic insights that are not directly accessible through experiment.[19][20][21]

Objective: To calculate the relative energies of possible conformers of the 3,3-difluoropiperidine system and to predict NMR parameters that can be compared with experimental data.

Methodology:

  • Structure Generation: Build the initial 3D structures of the possible chair conformers of the 3,3-difluoropiperidine derivative using molecular modeling software.

  • Geometry Optimization:

    • Perform a full geometry optimization for each conformer. A common and reliable level of theory for this purpose is B3LYP-D3(BJ)/def2-SVP.[22][23] The D3(BJ) term is crucial for accurately accounting for dispersion forces.

    • The optimization should be performed in a simulated solvent environment using a polarizable continuum model (PCM) that matches the solvent used in NMR experiments.

  • Energy Calculation:

    • Perform a single-point energy calculation on the optimized geometries using a larger basis set for higher accuracy (e.g., ωB97X-D/6-311+G(d,p)).[19]

    • Perform a frequency calculation at the optimization level of theory to confirm that the structures are true energy minima (no imaginary frequencies) and to obtain Gibbs free energies (ΔG) for comparing conformer stabilities at the experimental temperature.

  • NMR Parameter Prediction:

    • Using the optimized geometries, calculate NMR chemical shifts and spin-spin coupling constants using the GIAO (Gauge-Including Atomic Orbital) method.

    • Compare the calculated coupling constants (³JHH, ³JHF) with the experimental values. A strong correlation provides high confidence in the determined conformational model.

Part 5: Implications for Medicinal Chemistry

The unique conformational properties of the 3,3-difluoropiperidine ring offer distinct advantages in drug design:

  • Conformational Restriction: The powerful stereoelectronic effects of the CF₂ group can lock the piperidine ring into a single, predictable chair conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • pKa Modulation: The ability to predictably lower the nitrogen's pKa allows chemists to fine-tune the charge state of a molecule, which is critical for controlling properties like solubility, cell permeability, and off-target activity (e.g., hERG channel binding).[14]

  • Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group can act as a "metabolic shield," blocking oxidative metabolism at the C3 position and potentially at adjacent sites, thereby increasing the drug's half-life.[15][24]

  • Novel Vector for Interactions: The C-F bonds are polarized and can participate in non-canonical interactions with protein backbones or side chains, offering new possibilities for achieving binding affinity and selectivity.

By understanding and leveraging the fundamental principles laid out in this guide, researchers can more effectively employ the 3,3-difluoropiperidine scaffold as a tool for creating safer and more efficacious medicines.

References

  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Available at: [Link][14][15][24]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link][3][5][10]

  • Goodman, J. M., et al. (2022). An Efficient Approach to Large-Scale Ab Initio Conformational Energy Profiles of Small Molecules. Molecules. Available at: [Link][19]

  • PubChem. 3,3-Difluoropiperidine. National Center for Biotechnology Information. Available at: [Link][25]

  • Van Nuffel, A., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry. Available at: [Link][2]

  • Wikipedia. (2023). Gauche effect. Available at: [Link][6]

  • Alabugin, I. V., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. Available at: [Link][12]

  • Wikipedia. (2023). Anomeric effect. Available at: [Link][13]

  • Tormena, C. F., et al. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry. Available at: [Link][20]

  • Gerken, J. B., et al. (2018). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. Journal of Chemical Theory and Computation. Available at: [Link][22]

  • Grimme, S., et al. (2020). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Available at: [Link][23]

  • Bickelhaupt, F. M., et al. (2020). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen. Available at: [Link][7]

  • Thiehoff, C., et al. (2017). The Fluorine Gauche Effect: A Brief History. Israel Journal of Chemistry. Available at: [Link][8]

  • Goodman, J. M., et al. (2000). Gauche Effect in 1,2-Difluoroethane. Hyperconjugation, Bent Bonds, Steric Repulsion. Journal of the American Chemical Society. Available at: [Link][9]

  • Gerig, J. T. (2000). Fluorine NMR. eMagRes. Available at: [Link][16]

  • Kuprov, I., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link][17]

  • Slideshare. (2013). Nmr spectroscopy of fluorine 19. Available at: [Link][18]

Sources

Comparative

comparing potency of 3,3-difluoro vs 4,4-difluoropiperidine analogs

Title: Modulating Potency and Permeability: A Comparative Guide to 3,3-Difluoro vs. 4,4-Difluoropiperidine Analogs in Drug Design Executive Summary The bioisosteric replacement of a standard piperidine ring with a gem-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Modulating Potency and Permeability: A Comparative Guide to 3,3-Difluoro vs. 4,4-Difluoropiperidine Analogs in Drug Design

Executive Summary

The bioisosteric replacement of a standard piperidine ring with a gem-difluoropiperidine is a cornerstone strategy in modern lead optimization. While both 3,3-difluoro and 4,4-difluoropiperidines are employed to modulate lipophilicity (logD) and metabolic stability, the regiochemistry of the fluorine atoms dictates profoundly different physicochemical and pharmacological outcomes. This guide objectively compares the mechanistic causality behind these differences, presents empirical case studies on target potency, and outlines self-validating protocols for their evaluation.

The Physicochemical Reality: Inductive Distance and pKa

The primary driver of divergent potency between 3,3-difluoro and 4,4-difluoropiperidine analogs is the modulation of the amine's basicity (pKa). The strong electron-withdrawing inductive effect of fluorine is strictly distance-dependent.

  • 4,4-Difluoropiperidine (Gamma-Fluorination): The fluorine atoms are three bonds away from the basic nitrogen. This symmetrical modification results in a moderate reduction of basicity, typically lowering the pKa from ~10.0 (unsubstituted) to approximately 8.3[1].

  • 3,3-Difluoropiperidine (Beta-Fluorination): The fluorine atoms are only two bonds away from the nitrogen. This proximity exerts a massive inductive pull, drastically lowering the pKa to approximately 6.6[1]. Furthermore, the asymmetrical nature of the 3,3-substitution introduces specific conformational biases due to gauche effects between the C-F bonds and the nitrogen lone pair.

Table 1: Physicochemical Properties of Fluorinated Piperidines
ScaffoldCalculated pKa% Unprotonated (Duodenum, pH ~6.0)Inductive Distance from N
Unsubstituted Piperidine~10.0< 0.1%N/A
4,4-Difluoropiperidine8.3~1.0%Gamma (3 bonds)
3,3-Difluoropiperidine6.6~61.0%Beta (2 bonds)

Data synthesized from high-throughput potentiometric evaluations in early-stage formulation development[1].

Comparative Potency: Target-Specific Case Studies

The choice between these two analogs represents a fundamental trade-off between target affinity (which often requires a protonated amine for salt-bridge formation) and membrane permeability (which requires an unprotonated, neutral species).

Case Study 1: When Basicity Drives Potency (Anti-leukemic Parthenolide Analogs) In the optimization of amino-derivatives of the sesquiterpene lactone parthenolide against HL-60 leukemia cells, basicity was paramount. The 4,4-difluoropiperidine analog exhibited highly potent anti-proliferative activity (GI50 = 0.69 µM)[2]. In stark contrast, the 3,3-difluoropiperidine analog was nearly 25-fold less potent (GI50 = 16.9 µM)[2]. The attenuated basicity of the 3,3-difluoro nitrogen failed to maintain the critical electrostatic interactions required within the target's binding pocket.

Case Study 2: Dopamine D4 Receptor (D4R) Antagonists Recent development of highly selective D4R antagonists directly compared ether-linked 3,3- and 4,4-difluoropiperidines. The 4,4-difluoropiperidine scaffold yielded exceptional binding (e.g., 3,4-difluorophenyl ether derivative, Ki = 5.5 nM)[3]. Shifting the gem-difluoro group to the 3,3-position resulted in a significant loss of potency (Ki = 140–320 nM)[3]. The D4 receptor pocket strictly favors the spatial geometry and higher pKa of the 4,4-difluoro core to anchor the ligand via an aspartate salt bridge.

Case Study 3: When Permeability Trumps Affinity (αvβ6 Integrin Inhibitors) Potency in a biochemical assay is useless if the drug cannot reach the target. In the development of nonpeptidic αvβ6 integrin inhibitors, a 4,4-difluoropiperidine analog (pKa 8.3) resulted in only 1% unprotonated fraction in the duodenum, leading to poor GI permeability[1]. By switching to a 3,3-difluoropiperidine (pKa 6.6), the unprotonated fraction surged to 61%[1]. This drastic improvement in permeability rescued the in vivo pharmacokinetic profile, yielding a highly bioavailable compound with strong systemic potency (pIC50 = 8.0)[1].

Table 2: Summary of Potency Outcomes
Target / Application4,4-Difluoro Analog Potency3,3-Difluoro Analog PotencyMechanistic Driver
Parthenolide (Anti-leukemic)GI50 = 0.69 µMGI50 = 16.9 µMHigher basicity required for target binding
Dopamine D4 ReceptorKi = 5.5 nMKi = 140–320 nMOptimal pKa and symmetrical spatial geometry
αvβ6 Integrin InhibitorPoor In Vivo EfficacyHigh Efficacy (pIC50 = 8.0)Lower pKa drives GI absorption and bioavailability

Strategic Decision Workflow

G Start Lead Optimization: Fluorinated Piperidine Selection Evaluate Assess Primary Liability of Current Lead Start->Evaluate Permeability Liability: Poor GI Absorption (High pKa > 9) Evaluate->Permeability Potency Liability: Weak Target Affinity (Needs Salt Bridge) Evaluate->Potency Select33 Draft 3,3-Difluoropiperidine (Reduces pKa to ~6.6) Permeability->Select33 Select44 Draft 4,4-Difluoropiperidine (Maintains pKa ~8.3) Potency->Select44 Outcome33 Result: High Unprotonated Fraction, Improved Permeability Select33->Outcome33 Outcome44 Result: Preserved Basicity, Stronger Receptor Binding Select44->Outcome44

Decision matrix for selecting 3,3- vs 4,4-difluoropiperidine analogs during lead optimization.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate these analogs, your testing cascade must be robust. Below are the self-validating protocols for assessing both the physicochemical root cause (pKa) and the resulting pharmacological effect (binding affinity).

Protocol A: High-Throughput Potentiometric pKa Determination (SiriusT3)

Causality: Because the exact pKa shift depends on the rest of the molecule's scaffold, empirical measurement is mandatory. We utilize potentiometric titration over strictly calculated models to account for complex solvation effects.

  • Sample Preparation: Prepare a 10 mM stock of the piperidine analog in 100% DMSO. Rationale: Ensures complete dissolution before introduction to aqueous media, preventing micro-precipitates that skew titration curves.

  • Titration Execution: Titrate from pH 2.0 to 12.0 using standardized 0.15 M HCl and 0.15 M KOH in a background electrolyte of 0.15 M KCl at 25°C. Rationale: 0.15 M KCl perfectly mimics physiological ionic strength, providing biologically relevant pKa values.

  • Self-Validation Step: Prior to the test batch, run a reference standard (e.g., Diphenhydramine, known pKa = 8.98). System Check: If the reference deviates by >0.1 log units, the pH electrode must be recalibrated and the titrants restandardized.

  • Co-Solvent Extrapolation: If the fluorinated analog precipitates during aqueous titration, perform the titration in three varying methanol/water ratios. Use the Yasuda-Shedlovsky extrapolation method to mathematically derive the aqueous pKa at 0% co-solvent.

Protocol B: Radioligand Competitive Binding Assay (e.g., D4R Affinity)

Causality: To separate true thermodynamic affinity from cellular permeability artifacts, a cell-free membrane binding assay is required.

  • Membrane Preparation: Harvest membranes from HEK293 cells stably expressing the target receptor (e.g., human D4R). Suspend in assay buffer (50 mM Tris-HCl, 5 mM KCl, 1.5 mM CaCl2, 5 mM MgCl2, pH 7.4). Rationale: The inclusion of divalent cations (Ca2+, Mg2+) is critical for stabilizing the active conformation of GPCRs.

  • Incubation: Incubate 15 µg of membrane protein with 0.5 nM of radiotracer (e.g.,[3H]N-methylspiperone) and varying concentrations (10^-11 to 10^-5 M) of the test difluoropiperidine analog for 120 minutes at 25°C to ensure equilibrium.

  • Self-Validation Step: Define non-specific binding (NSB) in parallel wells using an excess (10 µM) of a known cold competitor (e.g., haloperidol). System Check: Calculate the Z'-factor for the assay plate based on Total Binding vs. NSB. Proceed with data analysis only if Z' > 0.5.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Critical Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour. Rationale: Highly lipophilic fluorinated ligands will stick to bare glass fibers; PEI neutralizes the filter charge, eliminating false-positive background noise.

  • Quantification: Measure bound radioactivity via liquid scintillation counting. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

Conclusion

The selection between 3,3-difluoro and 4,4-difluoropiperidine is not a simple bioisosteric swap; it is a strategic maneuver to balance the Lipophilic Ligand Efficiency (LipE) and CNS Multiparameter Optimization (MPO) scores. If your primary liability is target affinity driven by a salt bridge, the 4,4-difluoro analog is the superior choice. If your primary liability is poor oral bioavailability or membrane permeability driven by excessive basicity, the 3,3-difluoro analog provides the necessary pKa depression to rescue the compound.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks like Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (CAS: 1303972-84-0) requires more than just reading a standard...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks like Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate (CAS: 1303972-84-0) requires more than just reading a standard Safety Data Sheet (SDS). It requires a mechanistic understanding of why the chemical behaves the way it does and how its molecular structure dictates our safety protocols.

This guide provides drug development professionals and laboratory researchers with a field-proven, self-validating operational framework for handling this compound safely and efficiently.

Hazard Causality & Molecular Profile

To design an effective safety protocol, we must first deconstruct the molecule. The hazard profile of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is directly governed by three structural motifs:

  • The Benzyl Group (Lipophilicity):

    • Causality: The addition of the benzyl ring confers significant lipophilicity to the molecule. High lipophilicity increases the compound's ability to partition into and rapidly cross the stratum corneum (the skin's outermost layer). This makes dermal exposure inherently more hazardous than with highly polar, unsubstituted piperidines, necessitating strict barrier protection.

  • The 3,3-Difluoro Moiety (Thermal Degradation Risks):

    • Causality: Fluorination at the 3-position is highly desirable in medicinal chemistry because it lowers the basicity of the adjacent piperidine nitrogen and increases metabolic stability. While chemically stable under ambient laboratory conditions, the presence of organic fluorine dictates that extreme heat (e.g., during a laboratory fire or improper waste incineration) will generate highly toxic and corrosive hydrogen fluoride (HF) gas.

  • The Ethyl Ester (Hydrolysis Potential):

    • Causality: The ester linkage is susceptible to hydrolysis under strongly aqueous acidic or basic conditions. Accidental mixing with strong acids/bases can release ethanol and the corresponding carboxylic acid, potentially altering the physical state (e.g., generating unexpected off-gassing) and toxicity profile of the material.

According to GHS classifications for this class of fluorinated intermediates provided by chemical suppliers like [1], this compound is categorized as:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Personal Protective Equipment (PPE) Matrix

To comply with the [2][3] and the authoritative recommendations in[4][5], the following PPE matrix must be strictly adhered to when handling this compound.

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (min. 0.11 mm thickness for dry powder; 0.38 mm for extended handling).Nitrile provides an excellent barrier against solid lipophilic organics. Crucial Note: If the compound is dissolved in solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), nitrile breakthrough occurs in <5 minutes. You must switch to laminate (e.g., Silver Shield) or heavy butyl rubber gloves.
Eye Protection ANSI Z87.1 certified chemical splash goggles.The compound causes serious eye irritation (H319). Standard safety glasses with side shields leave gaps and do not provide adequate protection against airborne dust particulates or solvent splashes during reaction setup.
Body Protection 100% Cotton Laboratory Coat, fully buttoned.Cotton is preferred over synthetic blends because it will not melt to the skin in the event of a flash fire. The lipophilic nature of the compound requires full skin coverage to prevent transdermal absorption.
Respiratory N95 or P100 particulate respirator (Only if engineering controls fail).Handling must be restricted to a certified chemical fume hood. Respirators are only a secondary line of defense against the inhalation of irritating dusts (H335).

Standard Operating Procedure (SOP) for Handling

The following methodology ensures that every step of the handling process incorporates built-in, self-validating safety checks.

Phase 1: Pre-Operation Verification
  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).

    • Validation Step: Do not just trust the digital monitor. Tape a small piece of tissue to the bottom of the sash to visually confirm continuous negative pressure[5].

  • Inspect PPE: Check nitrile gloves for micro-tears by inflating them slightly and trapping the air before donning.

Phase 2: Weighing and Transfer
  • Static Mitigation: Fluorinated powders often hold a static charge, causing them to aerosolize or cling to spatulas.

    • Protocol: Use an anti-static gun (e.g., Zerostat) on the weigh boat prior to transfer, or use conductive metal spatulas grounded to the balance to prevent the powder from dispersing into the breathing zone.

  • Transfer Protocol: Weigh the Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate entirely inside the fume hood. If the analytical balance is located outside the hood, weigh the material into a tared vial, cap it tightly, and wipe the exterior with a solvent-dampened Kimwipe before transporting it across the lab.

Phase 3: Reaction Execution & Decontamination
  • Solvent Addition: Add solvents slowly. If utilizing polar aprotic solvents (e.g., DMF, DMSO) for your reaction, be acutely aware that these solvents dramatically enhance the skin permeability of the dissolved fluorinated solute.

  • Tool Decontamination: Immediately rinse spatulas and glassware with a compatible solvent (e.g., acetone or ethyl acetate) directly into a designated hazardous waste container before moving them to the sink for a standard soap and water wash.

Spill Response & Disposal Plan

Because of the organic fluorine content, waste management must be meticulously controlled to prevent environmental contamination and HF generation, aligning with [6][7].

Step-by-Step Spill Response
  • Isolate: Alert personnel in the immediate vicinity. If the spill is large (>50g) or dissolved in a highly volatile/toxic solvent, evacuate the lab and contact Environmental Health and Safety (EHS).

  • Contain (Dry Spill): Do not sweep the dry powder, as this generates respirable dust. Gently cover the spill with damp paper towels (using water or a mild solvent like isopropanol) to suppress dust aerosolization.

  • Collect: Use a non-sparking scoop to transfer the dampened material into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface thoroughly with soap and water, followed by an alcohol wipe, to remove any residual lipophilic film.

Disposal Protocols
  • Strict Segregation: Do not mix fluorinated organic waste with standard non-halogenated waste. Segregate into a clearly labeled "Halogenated Organic Waste" container.

  • Incineration Requirement: The waste must be routed to a commercial facility equipped with high-temperature rotary kiln incinerators and acid gas scrubbers (e.g., calcium hydroxide scrubbers). This is a non-negotiable requirement to safely neutralize the hydrogen fluoride (HF) gas produced during the combustion of the 3,3-difluoro moiety.

Visualizing the Safety Workflow

The following decision tree illustrates the critical path for safe handling, emergency spill response, and proper disposal.

SafetyWorkflow Start Start Handling Ethyl 1-benzyl-3,3-difluoropiperidine... PPE Don PPE (Nitrile, Goggles, Cotton Coat) Start->PPE Hood Transfer to Fume Hood (Verify >80 fpm velocity) PPE->Hood Spill Spill Occurs? Hood->Spill Clean Standard Decontamination & Waste Segregation Spill->Clean No Evacuate Alert Personnel & Assess Spill Size Spill->Evacuate Yes Incinerate Halogenated Waste Stream (High-Temp Incineration) Clean->Incinerate SmallSpill Small Spill (<50g): Dampen & Collect Evacuate->SmallSpill LargeSpill Large Spill (>50g): Evacuate & Call HazMat Evacuate->LargeSpill SmallSpill->Incinerate

Decision tree for the safe handling, spill response, and disposal of fluorinated organics.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. URL:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (NIH Bookshelf). URL:[Link]

  • Environmental Protection Agency (EPA). Clean Water Act Analytical Methods for Per- and Polyfluoroalkyl Substances (PFAS) and Fluorinated Organics. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate
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Reactant of Route 2
Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate
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